4-Hydroxy-3-methylbenzoic acid
Description
This compound has been reported in Incarvillea delavayi with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHNKUKQYVHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198148 | |
| Record name | 4-Hydroxy-m-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy-3-methylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.6 mg/mL at 100 °C | |
| Record name | 4-Hydroxy-3-methylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
499-76-3 | |
| Record name | 4-Hydroxy-3-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-m-toluic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-m-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxy-3-methylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2][3][4] It is a compound of interest in various scientific fields due to its role as a human blood serum metabolite and its formation as an intermediate in the bacterial metabolism of substituted phenols like 2,4-xylenol.[1][2][5][6] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. A summary of these properties is presented below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Appearance | Needle-like crystals; Solid; Orange-red powder | [2] |
| Melting Point | 172-177 °C | |
| Boiling Point | 112 °C at 1 Torr | |
| Flash Point | 168.4 °C | |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ |
Table 2: Solubility and Partitioning Behavior of this compound
| Property | Value | Conditions | Source(s) |
| Water Solubility | 11.6 mg/mL | at 100 °C | [1] |
| Water Solubility (Predicted) | 4.52 g/L | [4] | |
| Solubility in other solvents | Soluble in hot water, ethanol, ether, and methanol. | ||
| 100 mg/mL in DMSO | With sonication | ||
| pKa (Predicted) | 4.38 | [4] | |
| LogP (Predicted) | 1.84 - 1.86 | [4] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for research and development. Below are detailed methodologies for key experimental procedures.
Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the benchmark for determining the partition coefficient and is suitable for logP values ranging from -2 to 4.[7][8]
Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the octanolic phase to that in the aqueous phase. LogP is the logarithm of this ratio.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation of the phases.
-
-
Partitioning:
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP.
-
Seal the vessel and shake it at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration can vary and should be predetermined.
-
-
Phase Separation:
-
Separate the two phases, typically by centrifugation, to ensure a clean separation without cross-contamination.[8]
-
-
Analysis:
-
Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = C_octanol / C_water
-
The logP is then calculated as log₁₀(P).
-
The experiment should be performed in triplicate.
-
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[9][10]
Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For an acid, this corresponds to the midpoint of the titration curve when titrated with a strong base. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) describes the relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms of the acid.[9]
Methodology:
-
Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle heating may be required to aid dissolution, followed by cooling to room temperature.[9]
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
-
-
Titration:
-
Place the solution of this compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve (the inflection point).
-
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the pKa of the acid.
-
The experiment should be repeated at least twice for accuracy.
-
Determination of Aqueous Solubility
Principle: The solubility of a substance is its concentration in a saturated solution at a specific temperature.
Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Phase Separation:
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
-
Analysis:
-
Determine the concentration of this compound in the clear aqueous phase using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
The solubility is reported as the measured concentration, typically in mg/mL or g/L.
-
Visualizations
Bacterial Metabolism of 2,4-Xylenol
This compound is a key intermediate in the metabolic pathway of 2,4-xylenol by certain bacteria, such as Pseudomonas.[5][6] The pathway involves the initial oxidation of a methyl group.
References
- 1. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 499-76-3 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 4. foodb.ca [foodb.ca]
- 5. The bacterial metabolism of 2,4-xylenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacterial metabolism of 2,4-xylenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. oecd.org [oecd.org]
- 9. web.williams.edu [web.williams.edu]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
4-hydroxy-3-methylbenzoic acid structure and formula
An In-Depth Technical Guide to 4-hydroxy-3-methylbenzoic Acid
Introduction
This compound, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a monohydroxybenzoic acid derivative.[1][2] It is characterized by a benzoic acid structure with a hydroxyl group at the C4 position and a methyl group at the C3 position.[3] This compound is a human blood serum metabolite and has been identified in urine specimens from healthy individuals.[1][4][3] In scientific research, it is recognized as a product of the bacterial metabolism of 2,4-xylenol.[1][5][6] Its functional groups make it a useful building block in the synthesis of pharmaceuticals, agrochemicals, fragrances, and flavoring agents.
Chemical Structure and Formula
The fundamental identity of this compound is defined by its molecular structure and formula.
Below is a 2D representation of the chemical structure.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 499-76-3 | [4][7] |
| EC Number | 207-890-1 | [3][8] |
| PubChem CID | 68138 | [4] |
| Molecular Properties | ||
| Molecular Weight | 152.15 g/mol | [4][3] |
| Exact Mass | 152.047344113 Da | [4][3] |
| Topological Polar Surface Area | 57.5 Ų | [4][3] |
| Physical Properties | ||
| Physical Description | Solid, Orange-red powder, or Needle-like crystals | [1][4][6][7] |
| Melting Point | 172-177 °C | [3][6][8] |
| Boiling Point | 112 °C at 1 Torr | [3][6][9] |
| Water Solubility | 11.6 mg/mL at 100 °C | [2][4][3] |
| Solubility | Soluble in hot water, ethanol, ether, and Methanol. | [6][9] |
| Safety Information | ||
| Hazard Classifications | Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2 | [8] |
| Hazard Statements | H302, H315, H318, H335 | [3][8] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) data provides detailed information about the carbon-hydrogen framework of the molecule.
| Nucleus | Solvent | Frequency | Chemical Shifts (ppm) | Reference(s) |
| ¹H NMR | H₂O | 600 MHz | 7.69, 7.64, 6.91, 2.23 | [4] |
Vibrational Spectroscopy
Infrared and Raman spectroscopy provide insights into the vibrational modes of the molecule's functional groups. A study utilizing Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) method has provided a detailed vibrational analysis.[10]
-
FTIR Spectroscopy: The FTIR spectrum was recorded in the 4000–400 cm⁻¹ region.[10]
-
FT-Raman Spectroscopy: The FT-Raman spectrum was recorded in the 3600–100 cm⁻¹ region using a Nd:YAG laser source at 1064 nm.[10]
-
Key Vibrational Modes:
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Oxidation of 2,4-Xylenol
This compound can be isolated as a product of the bacterial oxidation of 2,4-xylenol.[1][5][6] The following is a generalized protocol based on this biotransformation.
Caption: Workflow for the synthesis of this compound via bacterial oxidation.
Methodology:
-
Culture Preparation: Cultivate a bacterial strain known to metabolize 2,4-xylenol under optimal growth conditions.
-
Inhibition: Introduce an inhibitor, such as alpha,alpha'-bipyridyl, to the cell culture. This selectively blocks specific enzymes in the metabolic pathway, leading to the accumulation of this compound.[1][6]
-
Substrate Addition: Add 2,4-xylenol to the inhibited culture.
-
Incubation: Maintain the reaction mixture under appropriate physiological conditions to allow for the biotransformation to occur.
-
Extraction: After a suitable incubation period, separate the biomass from the culture broth. The product can then be extracted from the supernatant using solvent extraction.
-
Purification: Purify the extracted compound using standard techniques such as chromatography or recrystallization to obtain pure this compound.
Synthesis Protocol: Reimer-Tiemann Reaction of o-Cresol (B1677501)
An alternative chemical synthesis route involves the Reimer-Tiemann reaction, starting from ortho-cresol (2-methylphenol).[11] This reaction introduces a formyl group onto the aromatic ring, which is subsequently oxidized to a carboxylic acid.
-
Formylation: React o-cresol with chloroform (B151607) (CHCl₃) in the presence of a strong base (e.g., sodium hydroxide). This electrophilic substitution reaction, characteristic of the Reimer-Tiemann reaction, primarily yields 4-hydroxy-3-methylbenzaldehyde.[11]
-
Oxidation: Oxidize the resulting aldehyde (4-hydroxy-3-methylbenzaldehyde) to a carboxylic acid. This can be achieved using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or silver oxide).
-
Workup and Purification: Neutralize the reaction mixture and perform an acidic workup to protonate the carboxylate. The solid product can then be isolated by filtration and purified by recrystallization.
Analytical Protocol: Spectroscopic Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Caption: Logical workflow for the structural analysis of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to determine the proton and carbon environments, confirming the substitution pattern and the presence of all expected functional groups.
-
Mass Spectrometry: Perform mass spectrometry to determine the molecular weight of the compound and confirm its molecular formula through high-resolution mass analysis.
-
FTIR/Raman Spectroscopy: Obtain vibrational spectra to identify characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O), and methyl (-CH₃) functional groups, as well as the aromatic ring vibrations.[10]
References
- 1. This compound | 499-76-3 [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound [chembk.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound 97 499-76-3 [sigmaaldrich.com]
- 9. This compound CAS#: 499-76-3 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Biological Activity of 4-hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Properties and Underlying Mechanisms of a Promising Phenolic Compound
Introduction
4-hydroxy-3-methylbenzoic acid, a phenolic acid found as a human metabolite and in some plant species, is a molecule of growing interest within the scientific community.[1][2][3][4] Its structural similarity to other well-studied phenolic compounds, such as 4-hydroxybenzoic acid and vanillic acid, suggests a range of potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action, including its influence on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.
Quantitative Data on Biological Activities
The biological activities of this compound and its structural analogs have been evaluated across several domains. The following tables summarize the available quantitative data, providing a comparative overview of its potency in various assays. It is important to note that while direct data for this compound is limited in some areas, data from closely related compounds are included to provide a broader context for its potential bioactivities.
Table 1: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value | Source |
| 4-hydroxy-3-methoxybenzoic acid (Vanillic acid) | α-Amylase | In agreement with Tan et al.[5] | [6] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [6] |
| 4-methylbenzoic acid | α-Amylase | 52.35 ± 3.31 mM | [6] |
Table 2: Antimicrobial Activity
| Compound | Organism | MIC Value | Source |
| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | 160 µg/mL (IC50) | [7] |
| trans-4-hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | 100-170 µg/mL (IC50) | [7] |
Table 3: Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Source |
| Benzoic Acid | MG63 (osteosarcoma) | 85.54 ± 3.17 µg/ml (48h) | [8][9] |
| Benzoic Acid | CRM612 (lung cancer) | IC50 values differ between 85.54±3.17 to 670.6±43.26 | [9] |
| Benzoic Acid | A673 (Ewing's sarcoma) | IC50 values differ between 85.54±3.17 to 670.6±43.26 | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and related compounds.
α-Amylase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on α-amylase, a key enzyme in carbohydrate digestion.
-
Principle: The assay measures the amount of reducing sugars produced from the enzymatic breakdown of starch. The DNSA (3,5-dinitrosalicylic acid) reagent is used to quantify the reducing sugars, which form a colored complex that can be measured spectrophotometrically. A decrease in the color intensity in the presence of an inhibitor indicates enzyme inhibition.[10][11][12][13][14]
-
Procedure:
-
A solution of α-amylase is pre-incubated with the test compound (e.g., this compound) at a specific temperature (e.g., 37°C) and pH (e.g., 6.9).[10]
-
A starch solution is added to initiate the enzymatic reaction.[13]
-
The reaction is incubated for a defined period.
-
The reaction is stopped by adding DNSA reagent.[10]
-
The mixture is heated in a boiling water bath to allow for color development.[14]
-
The absorbance is measured at 540 nm.[14]
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.
-
Experimental workflow for the α-amylase inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
This solution is mixed with a methanolic or ethanolic solution of DPPH.
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
-
Workflow of the DPPH radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.[4][15][16][17]
-
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at around 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated to determine the IC50 value.
-
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell viability.[18][19][20][21]
-
Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. This conversion is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm).[21]
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[19][21]
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.[18][19][21]
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[18][21]
-
The absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
-
Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally similar phenolic compounds provide strong indications of its potential mechanisms of action. Phenolic acids are known to modulate key inflammatory and cell survival pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
A derivative of 4-hydroxy-3-methoxybenzoic acid has been shown to target the Akt/NF-κB cell survival signaling pathway.[22][23] It was found to reduce the levels of activated Akt, inhibit Akt kinase activity, and subsequently decrease the transcriptional and DNA-binding activity of NF-κB.[22]
Putative NF-κB Signaling Pathway Inhibition
Based on the evidence from related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes.
Putative inhibition of the NF-κB signaling pathway.
Potential Modulation of MAPK Signaling Pathways
Phenolic acids have also been shown to influence MAPK signaling pathways (including JNK, p38, and ERK), which are crucial in regulating cellular processes such as inflammation, apoptosis, and proliferation. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells through the sustained phosphorylation and activation of JNK and p38 MAPKs.[24] It is plausible that this compound could similarly interact with components of these pathways.
Conclusion
This compound presents a compelling profile as a bioactive molecule with potential applications in various fields of health and medicine. While further research is required to fully elucidate its specific biological activities and to establish a comprehensive quantitative profile, the existing data on this compound and its structural analogs strongly suggest its potential as an enzyme inhibitor and a modulator of key cellular signaling pathways involved in inflammation and cell survival. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into the therapeutic promise of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 3. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2.8. α-Amylase Inhibition [bio-protocol.org]
- 11. scielo.br [scielo.br]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 15. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-hydroxy-3-methylbenzoic Acid and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest in various scientific disciplines. This document collates its nomenclature, physicochemical properties, and relevant experimental protocols, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Nomenclature and Identification
This compound is known by a variety of synonyms across different chemical databases and publications. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
| Nomenclature Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 499-76-3 |
| Common Synonyms | 4,3-Cresotic acid, 4-Hydroxy-m-toluic acid, 3-methyl-4-hydroxybenzoic acid |
| Systematic Synonyms | Benzoic acid, 4-hydroxy-3-methyl- |
| Other Identifiers | UNII-BFE7E9FED4, EINECS 207-890-1, CHEBI:85239 |
Physicochemical and Biological Properties
This compound is a monohydroxybenzoic acid that is structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][2] It has been identified as a human blood serum metabolite and is found in normal human urine.[1][2] The compound is noted for its potential antioxidant and anti-inflammatory properties, characteristic of many phenolic acids.[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 173-177 °C |
| Boiling Point | 331.3 °C at 760 mmHg |
| Flash Point | 168.4 °C |
| Density | 1.304 g/cm³ |
| pKa | 4 ± 0.10 |
| Solubility in DMSO | 30 mg/mL (197.17 mM) |
| Appearance | Orange-red powder or solid |
Experimental Protocols
Protocol 1: Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in various matrices, adaptable from methods used for similar hydroxybenzoic acids.[3]
1. Sample Preparation:
- Biological Fluids (Plasma, Urine): Perform a protein precipitation step by adding three volumes of ice-cold acetonitrile (B52724) to one volume of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.
- Plant Extracts: Homogenize the plant material in a solvent mixture of methanol (B129727) and water (80:20, v/v). Sonicate for 30 minutes and then centrifuge at 5,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: DPPH Radical Scavenging Activity Assay
This protocol details a common in vitro method to assess the antioxidant potential of this compound.
1. Reagent Preparation:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
- Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
- Standard (Ascorbic Acid): Prepare a series of standard solutions of ascorbic acid in methanol (e.g., 10-100 µg/mL).
2. Assay Procedure:
- In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to the wells.
- Add 100 µL of the DPPH solution to each well.
- For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the concentration of the test compound.
Signaling Pathway and Experimental Workflow
While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other bioactive phenolic acids suggests potential interactions with key cellular signaling cascades involved in inflammation and cell survival. For instance, a structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB signaling pathway.[1] Below is a hypothetical signaling pathway illustrating a potential mechanism of action for this compound in modulating inflammatory responses.
References
An In-depth Technical Guide to 4-Hydroxy-3-methylbenzoic Acid (CAS: 499-76-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid or 4-hydroxy-m-toluic acid, is a phenolic compound with the CAS number 499-76-3. It is a monohydroxybenzoic acid derivative, specifically a molecule of 4-hydroxybenzoic acid substituted with a methyl group at the 3-position[1][2]. This compound is found as a normal organic acid in human urine and blood serum[1][3]. It has also been identified in various natural sources, including certain foods like anatidaes, chickens, and domestic pigs[2]. In recent years, this compound has garnered interest in the scientific community for its potential applications in the pharmaceutical, cosmetic, and food industries due to its biological activities[4]. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, and its biological activities with a focus on its antioxidant and anti-inflammatory effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Solid, Needle-like crystals, Orange-red powder | [1][5] |
| Melting Point | 173-177 °C | [5][6] |
| Boiling Point | 112 °C at 1 Torr | [5] |
| Solubility | Soluble in hot water, ethanol, ether, and methanol (B129727). Water solubility is 11.6 mg/mL at 100 °C. Soluble in DMSO at 100 mg/mL. | [5][7][8] |
| pKa | Not explicitly found for this specific isomer. | |
| LogP | 1.86 (Predicted) | [7] |
Spectroscopic Data
Key spectroscopic data for the characterization of this compound are summarized in Table 2.
| Spectroscopy | Data | Source(s) |
| ¹H NMR (600 MHz, H₂O) | δ (ppm): 7.69, 7.64, 6.91, 2.23 | [9] |
| ¹H-¹³C HSQC (600 MHz, Water, pH 7.0) | δ (ppm) (F2:F1): 7.70:134.88, 7.64:131.10, 6.92:117.16, 2.26:17.94, 2.20:17.94 | [9] |
| IR Spectrum | Data not available in the search results. | |
| Mass Spectrometry | Data not available in the search results. |
Synthesis and Purification
Synthesis: The Kolbe-Schmitt Reaction
A common method for the synthesis of hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. For this compound, the starting material would be o-cresol (B1677501) (2-methylphenol). The reaction proceeds by first forming the phenoxide with a strong base, followed by treatment with carbon dioxide under pressure and heat.
Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.
Experimental Protocol: Kolbe-Schmitt Synthesis of this compound
This is a generalized protocol based on the principles of the Kolbe-Schmitt reaction.
-
Phenoxide Formation: In a high-pressure autoclave, dissolve o-cresol in a suitable solvent (or use neat if applicable). Add an equimolar amount of a strong base, such as potassium hydroxide, to form the potassium o-cresolate. The mixture is stirred until the phenoxide formation is complete.
-
Carboxylation: The autoclave is sealed and pressurized with carbon dioxide to a high pressure (e.g., 100 atm). The reaction mixture is then heated to a high temperature (e.g., 125-200 °C) and maintained for several hours with continuous stirring.
-
Workup: After cooling the reactor to room temperature and releasing the pressure, the solid reaction mass is dissolved in water.
-
Acidification: The aqueous solution is then acidified with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This protonates the carboxylate and hydroxyl groups, causing the this compound to precipitate out of the solution.
-
Isolation: The precipitated product is collected by filtration and washed with cold water to remove any remaining salts and impurities.
Purification: Recrystallization
The crude this compound obtained from the synthesis can be purified by recrystallization.
Caption: Experimental workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, hot water is a suitable solvent for the recrystallization of this compound[5].
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of hot water is added to dissolve the solid completely with heating and stirring.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The solution is then boiled for a few minutes.
-
Hot Filtration: The hot solution is filtered through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried in a desiccator or a low-temperature oven to remove the solvent completely.
Biological Activities and Mechanisms of Action
This compound has been reported to exhibit several biological activities, with its antioxidant and anti-inflammatory properties being of particular interest.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Solutions: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO) are also prepared.
-
Reaction: An aliquot of each concentration of the sample solution is mixed with the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
Anti-inflammatory Activity
Hydroxybenzoic acids have been shown to possess anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of key inflammatory pathways.
Signaling Pathways Involved in Anti-inflammatory Action
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Some studies on related hydroxybenzoic acids suggest that they can inhibit the activation of the NF-κB pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.
-
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. It has been reported that 4-hydroxybenzoic acid can inhibit the priming and activation of the NLRP3 inflammasome.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition by this compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is commonly used to assess the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Administration: The animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound. The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 1 hour) following the administration of the test compound, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Applications
The biological activities of this compound suggest its potential use in various fields:
-
Pharmaceuticals: As a potential anti-inflammatory and antioxidant agent, it could be a lead compound for the development of new drugs. It is also used as an intermediate in the synthesis of other pharmaceutical agents[4].
-
Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products to protect against oxidative stress[4].
-
Food Industry: It has been considered for use as a food preservative due to its potential antimicrobial properties[4].
Safety and Handling
According to the available safety data sheets, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation[9]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a phenolic compound with well-defined physicochemical properties. Its synthesis can be achieved through established methods like the Kolbe-Schmitt reaction, and it can be purified to a high degree using recrystallization. The compound exhibits promising antioxidant and anti-inflammatory activities, with evidence suggesting its mechanism of action involves the modulation of the NF-κB and NLRP3 inflammasome signaling pathways. These properties make it a compound of interest for further research and development in the pharmaceutical, cosmetic, and food industries. Further studies are warranted to fully elucidate its therapeutic potential and to establish detailed quantitative structure-activity relationships.
References
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fulvic acids extracted: Topics by Science.gov [science.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. WO2017175156A1 - Heterocyclic amides useful as protein modulators - Google Patents [patents.google.com]
- 8. An In Silico Investigation of Brazilian Green Propolis Extracts as Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 4-hydroxy-3-methylbenzoic acid in Metabolic Pathways
Abstract
This compound, also known as 4-hydroxy-m-toluic acid, is a phenolic acid that serves as a metabolite in various biological systems, including humans, microbes, and plants.[1][2] It is recognized as a normal organic acid found in human urine and blood serum, originating from both endogenous metabolic processes and microbial activity in the gut.[1][3][4][5][6] In microorganisms, it is a key intermediate in the degradation pathways of aromatic compounds like toluene (B28343) and xylenols.[4][6][7] While its direct role in specific human signaling pathways is still under investigation, its structural similarity to other bioactive hydroxybenzoic acids suggests potential antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] This document provides a comprehensive overview of the metabolic significance of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Introduction
This compound (4H3MBA) is a monohydroxybenzoic acid, structurally defined as 4-hydroxybenzoic acid substituted with a methyl group at the third position.[1][9] It is a naturally occurring compound found in plants like Incarvillea delavayi and is also a product of metabolism across different kingdoms of life.[1] In humans, its presence is linked to the metabolic breakdown of dietary compounds, such as tyrosine and catechins from green tea, often mediated by gut microbiota, making it an indicator of intestinal flora activity.[10] In the context of environmental microbiology, 4H3MBA is a notable intermediate in the bacterial catabolism of anthropogenic aromatic compounds.[7] The biological activities of the broader class of hydroxybenzoic acids, including antioxidant, anti-inflammatory, and antimicrobial effects, have prompted interest in the therapeutic potential of 4H3MBA and its derivatives.[7][8][11]
Metabolic Pathways
This compound is involved in several metabolic routes, primarily as an intermediate. Its metabolic significance is best understood by examining its origins (biosynthesis) and its subsequent breakdown (catabolism).
Biosynthesis and Origin
-
Human Metabolism: 4H3MBA is considered a normal human metabolite detected in blood and urine.[1][2][4][12] Its formation can be attributed to the gut microbiota's metabolism of dietary polyphenols and the amino acid tyrosine.[10]
-
Microbial Metabolism: In the environment, specific bacterial strains produce 4H3MBA during the degradation of aromatic hydrocarbons. It has been identified as a product of 2,4-xylenol oxidation by bacteria.[3][4][6] Additionally, it can be formed during the anaerobic metabolism of m-cresol (B1676322) by methanogenic consortia through a process involving CO2 incorporation.
Catabolism
The most well-documented catabolic pathways involving aromatic acids like 4H3MBA are in microorganisms, which utilize them as carbon sources. The degradation typically proceeds by converting the initial substrate into central intermediates like protocatechuate (PCA) or catechol, which then undergo ring cleavage.
-
Initial Hydroxylation: A common initial step in the aerobic degradation of similar phenolic acids, such as 4-hydroxybenzoic acid (4-HBA), is hydroxylation to form protocatechuate (3,4-dihydroxybenzoate). This reaction is catalyzed by flavin-dependent monooxygenases like 4-hydroxybenzoate (B8730719) 3-hydroxylase.[13][14]
-
Ring Cleavage: The resulting dihydroxy-substituted aromatic ring of PCA is then cleaved by dioxygenase enzymes. This can occur through two primary routes:
-
Funneling into Central Metabolism: The products from both cleavage pathways are further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to derive energy and carbon from the original aromatic compound.[13]
Quantitative Data
Quantitative data for this compound is primarily centered on its physico-chemical properties. Data on its specific biological activity, such as enzyme kinetics, is limited. The table below includes properties of the core compound and, for comparative context, biological data on the closely related 4-hydroxybenzoic acid (4-HBA).
| Parameter | Value | Compound | Reference/Notes |
| Molecular Formula | C₈H₈O₃ | This compound | [1][7] |
| Molecular Weight | 152.15 g/mol | This compound | [1][7] |
| Melting Point | 173-177 °C | This compound | [15] |
| Water Solubility | 11.6 mg/mL at 100 °C | This compound | [1][2] |
| DMSO Solubility | 30 mg/mL (197.17 mM) | This compound | [5] |
| Cell Viability (K562/Dox cells) | IC₅₀ not reached, but 10 mM reduced viability to ~75% after 48h | 4-hydroxybenzoic acid (4-HBA) | Data for a structurally similar compound, indicating potential anti-proliferative effects.[16] |
| Cell Viability (K562 cells) | 10 mM reduced viability to ~90% after 72h | 4-hydroxybenzoic acid (4-HBA) | Data for a structurally similar compound.[16] |
Potential Signaling Pathway Interactions
Direct evidence for this compound modulating specific signaling pathways is not yet available. However, research on structurally similar compounds provides valuable insights into potential mechanisms of action. A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has been shown to target the Akt/NFκB cell survival signaling pathway, which is frequently activated in malignancies like prostate cancer.[17]
The Akt/NFκB pathway is a critical regulator of cell survival, proliferation, and inflammation.
-
Akt (Protein Kinase B): A serine/threonine kinase that, once activated, phosphorylates a range of downstream targets.
-
NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival and inflammation.
The inhibition of this pathway by HMBME suggests that other small phenolic acids, potentially including 4H3MBA, could exert therapeutic effects by modulating similar survival signals.[17]
References
- 1. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 3. This compound [chembk.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. This compound | 499-76-3 [chemicalbook.com]
- 10. 4-Hydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 11. researchgate.net [researchgate.net]
- 12. foodb.ca [foodb.ca]
- 13. mdpi.com [mdpi.com]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. 4-羟基-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Potential of 4-Hydroxy-3-methylbenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the antioxidant properties of 4-hydroxy-3-methylbenzoic acid, a phenolic compound of interest to researchers, scientists, and drug development professionals. This document outlines the theoretical basis for its antioxidant activity, summarizes available quantitative data on related compounds, provides detailed experimental protocols for key antioxidant assays, and explores potential signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound, a derivative of benzoic acid, belongs to the family of phenolic acids. These compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. The structural features of this compound, specifically the presence of a hydroxyl group on the aromatic ring, suggest its potential as an effective antioxidant.
Quantitative Antioxidant Activity
Direct quantitative data, such as IC50 values from DPPH and ABTS assays or FRAP values for this compound, are not extensively available in the current body of scientific literature. However, by examining data from structurally similar hydroxybenzoic acid derivatives, we can infer its potential antioxidant capacity.
Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids
| Compound | Assay | IC50 / Antioxidant Value | Reference |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | DPPH | - | [2] |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | DPPH | - | [2] |
| 3,5-Dihydroxybenzoic acid | DPPH | Higher than vanillic acid | [2] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | DPPH | - | [2] |
| 4-Hydroxybenzoic acid | DPPH | Lower than protocatechuic acid | [2] |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | ABTS | - | [2] |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | ABTS | - | [2] |
| 3,5-Dihydroxybenzoic acid | ABTS | Higher than vanillic acid | [2] |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | ABTS | - | [2] |
| 4-Hydroxybenzoic acid | ABTS | Lower than protocatechuic acid | [2] |
| 4-Hydroxy-3-methoxybenzoic acid | FRAP | 26 ± 1.1 (TAUFe/μmol) | [3] |
| 3,4-Dihydroxybenzoic acid | FRAP | 598 ± 21.5 (TAUFe/μmol) | [3] |
Note: Specific IC50 values were not provided in the referenced summary table for some compounds, but their relative activities were described. The FRAP values are presented as TAUFe/μmol, which represents the number of units per μmol of the compound.
The antioxidant activity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups. Generally, a higher number of hydroxyl groups correlates with stronger antioxidant capacity.[4] The methylation of a hydroxyl group, as seen in vanillic acid compared to protocatechuic acid, tends to reduce the antioxidant activity.[3] Based on these structure-activity relationships, it is plausible that this compound exhibits moderate antioxidant activity.
Mechanisms of Antioxidant Action and Potential Signaling Pathways
The primary mechanism by which phenolic acids exert their antioxidant effect is through free radical scavenging. This can occur via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).
Furthermore, emerging research suggests that the bioactivity of phenolic compounds may extend beyond direct radical scavenging to the modulation of intracellular signaling pathways that control cellular antioxidant defenses. While direct evidence for this compound is limited, studies on related compounds suggest potential involvement of the following pathways:
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[5][6] Many phytochemicals have been shown to activate the Nrf2 pathway, leading to enhanced cellular defense against oxidative stress.[5] While direct activation of Nrf2 by this compound has not been definitively demonstrated, its structural similarity to other known Nrf2 activators warrants further investigation.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some phenolic compounds have been shown to inhibit the NF-κB signaling pathway.[7] For instance, a derivative of the structurally similar 4-hydroxy-3-methoxybenzoic acid has been found to target the Akt/NF-κB cell survival signaling pathway.[8][9] This suggests that this compound could potentially exert anti-inflammatory and antioxidant effects through the modulation of this pathway.
Figure 1: Potential antioxidant mechanisms of this compound.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research, this section provides detailed methodologies for three commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH solution to a yellow-colored product is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
This compound (and other test compounds)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Sample and Standard Solutions: Dissolve this compound and the positive control in the same solvent used for the DPPH solution to prepare stock solutions. From these, create a series of dilutions to obtain a range of concentrations for testing.
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of each sample or standard dilution to individual wells.
-
Add the DPPH working solution to each well.
-
For a blank, use the solvent without any test compound.
-
For a control, use the DPPH solution with the solvent but no antioxidant.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound (and other test compounds)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard Solutions: Prepare a series of dilutions of the test compound and positive control in the appropriate solvent.
-
Assay Protocol:
-
Add a small volume of the sample or standard to a well or cuvette.
-
Add a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Inhibition: The percentage inhibition of absorbance is calculated as: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity is often expressed as TEAC, which is determined from a standard curve of Trolox.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox for standard curve
-
This compound (and other test compounds)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer with a heating capability to 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the standard (FeSO₄ or Trolox) and the test compound in an appropriate solvent.
-
Assay Protocol:
-
Add a small volume of the standard or sample solution to a well or cuvette.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.
Figure 4: Workflow for the FRAP assay.
Conclusion and Future Directions
This compound possesses the structural characteristics of a promising antioxidant. While direct quantitative data on its efficacy is currently sparse, the available information on related phenolic acids provides a strong rationale for its investigation. Future research should focus on obtaining precise IC50 and FRAP values for this compound to allow for direct comparison with other antioxidants. Furthermore, elucidating its specific interactions with key signaling pathways, such as Nrf2 and NF-κB, will provide a more complete understanding of its mechanisms of action and its potential therapeutic applications in diseases associated with oxidative stress and inflammation. The detailed experimental protocols provided herein offer a standardized framework for conducting these critical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage [ijbs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-3-methylbenzoic Acid: An In-Depth Technical Guide for Researchers
An examination of the origins, metabolic significance, and analytical considerations of the human metabolite 4-hydroxy-3-methylbenzoic acid.
Introduction
This compound, also known as 4,3-cresotic acid, is a phenolic acid that has been identified as a normal constituent of human biofluids, including blood and urine[1][2][3]. While structurally simple, its presence in the human metabolome is indicative of complex interactions between endogenous metabolic pathways, gut microbiota activity, and exposure to xenobiotics. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its metabolic origins, potential physiological roles, and methodologies for its analysis.
Metabolic Origins and Biochemical Pathways
The presence of this compound in the human body can be attributed to several key metabolic pathways, primarily involving the gut microbiome and the metabolism of xenobiotic compounds.
Gut Microbiota Metabolism
The human gut microbiota plays a crucial role in the metabolism of dietary aromatic amino acids, such as tyrosine, leading to the production of various phenolic compounds[4]. While the direct production of this compound from common dietary precursors is not extensively documented, the gut microbiome is known to produce p-cresol (B1678582) from tyrosine, a structurally related compound[4]. It is plausible that microbial enzymatic activities, such as methylation of p-hydroxybenzoic acid or hydroxylation of m-cresol, could contribute to the formation of this compound within the gut environment. Further research is needed to fully elucidate the specific bacterial species and enzymatic pathways involved.
Xenobiotic Metabolism
A significant source of this compound is the metabolism of the industrial solvent 2,4-xylenol. Studies have shown that certain bacteria, such as Pseudomonas species, can oxidize the methyl group of 2,4-xylenol to a carboxylic acid, forming this compound as a key intermediate in its degradation pathway[5]. Human exposure to xylene isomers, which are common environmental and occupational pollutants, can lead to the formation of various metabolites, and it is conceivable that this compound could be a minor product of human xenobiotic metabolism of specific xylene isomers or related compounds[6][7][8].
The following diagram illustrates the bacterial metabolism of 2,4-xylenol to this compound.
Relationship to Coenzyme Q10 Biosynthesis
While this compound itself is not a direct intermediate in the canonical Coenzyme Q10 (CoQ10) biosynthesis pathway, its precursor, 4-hydroxybenzoic acid (p-hydroxybenzoic acid), is a critical building block[2][3][9][10][11]. The biosynthesis of the benzoquinone ring of CoQ10 begins with the amino acid tyrosine, which is converted through a series of enzymatic steps to 4-hydroxybenzoic acid[9][10][11]. This molecule is then prenylated and undergoes further modifications to form the final CoQ10 molecule.
The diagram below outlines the initial stages of the human Coenzyme Q10 biosynthesis pathway, highlighting the role of 4-hydroxybenzoic acid.
Quantitative Data
Quantitative data on the physiological concentrations of this compound in human biological fluids are limited in the scientific literature. While it is recognized as a normal urinary organic acid, specific reference ranges have not been widely established[1][2]. One study analyzing a pediatric population in Iran identified 4-hydroxybenzoic acid in 60-80% of urine samples, but did not provide quantitative data for the 3-methylated form[12]. Another study on urinary parabens reported geometric mean concentrations of the metabolite p-hydroxybenzoic acid (p-HB) in Chinese and U.S. children and adults, but again, not the specific 3-methyl derivative[13][14]. The Human Metabolome Database (HMDB) lists this compound as detected and quantified, but does not currently provide specific concentration ranges in blood or urine[15][16].
| Analyte | Matrix | Population | Concentration | Reference |
| 4-Hydroxybenzoic Acid | Urine | Pediatric (Iran) | Detected in 60-80% of subjects | [12] |
| p-Hydroxybenzoic Acid (GM) | Urine | U.S. Children (Girls) | 752 ng/mL | [13][14] |
| p-Hydroxybenzoic Acid (GM) | Urine | U.S. Children (Boys) | 628 ng/mL | [13][14] |
| p-Hydroxybenzoic Acid (GM) | Urine | Chinese Children | 1380 ng/mL | [13][14] |
| p-Hydroxybenzoic Acid (GM) | Urine | Chinese Adults | 2370 ng/mL | [13][14] |
| This compound | Blood, Urine | General | Detected and Quantified (No range provided) | [15][16] |
GM: Geometric Mean
Potential Physiological Significance and Signaling Pathways
The physiological role of this compound in humans is not yet well-defined. Due to its phenolic acid structure, it is hypothesized to possess antioxidant properties. However, direct evidence for its involvement in specific human cellular signaling pathways, such as the MAPK or PPAR pathways, is currently lacking in the scientific literature. Studies on structurally related compounds, like 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin (B1669340) derivative), have shown effects on the Akt/NFκB signaling pathway, but these findings cannot be directly extrapolated to this compound[17][18]. Further research is required to determine if this metabolite has any significant biological activity or serves as a biomarker for specific physiological or pathological states.
Experimental Protocols for Analysis
The quantification of this compound in biological matrices typically employs chromatographic techniques coupled with mass spectrometry for high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of small, volatile, and thermally stable molecules like phenolic acids. A derivatization step is usually required to increase the volatility and improve the chromatographic properties of the analyte.
Sample Preparation and Derivatization (Urine/Plasma):
-
Hydrolysis: To measure total this compound (free and conjugated forms), an acid or enzymatic hydrolysis step is necessary. For acid hydrolysis, a common procedure involves adding a strong acid like hydrochloric acid to the sample and heating it to break the conjugate bonds[19].
-
Internal Standard Addition: A suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample, should be added to correct for variations in sample preparation and instrument response.
-
Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the phenolic acids from the complex biological matrix. For LLE, an organic solvent like ethyl acetate (B1210297) is commonly used[20]. For SPE, a sorbent that retains phenolic compounds is chosen[21][22].
-
Derivatization: The extracted and dried residue is derivatized to make the analyte more volatile for GC analysis. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, targeting the specific ions of the derivatized this compound.
The following diagram illustrates a general workflow for GC-MS analysis of phenolic acids in biological samples.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (HPLC-MS) or ultraviolet (UV) detection, is another widely used technique for the analysis of phenolic acids. It often does not require derivatization.
Sample Preparation and HPLC Analysis (Urine/Plasma):
-
Hydrolysis (Optional): As with GC-MS, a hydrolysis step can be included to measure the total concentration of the analyte.
-
Internal Standard Addition: An appropriate internal standard is added to the sample.
-
Protein Precipitation/Extraction: For plasma or serum samples, a protein precipitation step using a solvent like acetonitrile (B52724) is typically performed. This is often followed by centrifugation to remove the precipitated proteins. The supernatant can then be diluted and injected, or further purified by SPE. For urine, a simple "dilute and shoot" approach after filtration may be sufficient, or SPE can be used for cleaner samples and pre-concentration.
-
HPLC Separation: The prepared sample is injected into the HPLC system. A reversed-phase C18 column is commonly used for the separation of phenolic acids. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid or phosphoric acid to suppress ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to effectively separate the compounds of interest from other matrix components[23][24].
-
Detection:
-
UV Detection: this compound has a chromophore and can be detected by a UV detector at its wavelength of maximum absorbance[24].
-
Mass Spectrometry (MS/MS) Detection: For higher sensitivity and specificity, the HPLC is coupled to a mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids. Quantification is performed using MRM by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
The diagram below shows a general workflow for HPLC-MS/MS analysis of phenolic acids.
Conclusion
This compound is an intriguing human metabolite with origins linked to both gut microbial activity and xenobiotic metabolism. Its structural relationship to a key precursor in Coenzyme Q10 biosynthesis highlights its place within broader metabolic networks. However, significant knowledge gaps remain, particularly concerning its quantitative levels in human populations and its potential physiological roles and involvement in cellular signaling. The analytical methodologies outlined in this guide provide a framework for researchers to further investigate this metabolite, which may lead to a better understanding of the complex interplay between the gut microbiome, environmental exposures, and human health. Future studies focusing on quantifying this metabolite in various cohorts and exploring its potential bioactivity are warranted.
References
- 1. Biodegradation of High-Molecular-Weight Polycyclic Aromatic Hydrocarbons by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme Q10 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. mdpi.com [mdpi.com]
- 4. P-Cresol (Phenol) - BiomeFx - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. HEALTH EFFECTS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Xylene Induces Oxidative Stress and Mitochondria Damage in Isolated Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-related effects of m-xylene inhalation on the xenobiotic metabolism of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Characteristic profiles of urinary p-hydroxybenzoic acid and its esters (parabens) in children and adults from the United States and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 17. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial Degradation of Polyaromatic Hydrocarbons – WaterHarmony [waterharmony.net]
- 19. scribd.com [scribd.com]
- 20. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-hydroxy-3-methylbenzoic acid from o-cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-hydroxy-3-methylbenzoic acid from o-cresol (B1677501), primarily through the Kolbe-Schmitt reaction. This key intermediate is valuable in the development of various pharmaceutical compounds and other fine chemicals. These application notes include comprehensive experimental procedures, tabulated quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding the underlying chemical principles.
Introduction
This compound is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and materials science. Its synthesis from readily available o-cresol is a topic of interest for process development and laboratory-scale production. The most direct and established method for this transformation is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide ion.[1][2] This reaction's regioselectivity, yielding either the ortho or para substituted product, is a critical parameter that can be influenced by reaction conditions such as temperature, pressure, and the choice of alkali metal.[1] This protocol will focus on conditions that favor the formation of the desired para-isomer, this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound from o-cresol via the Kolbe-Schmitt reaction.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Grade | Notes |
| o-Cresol | C₇H₈O | 108.14 | Reagent | Starting material. |
| Potassium Hydroxide (B78521) | KOH | 56.11 | ACS | Used to form the potassium cresoxide. |
| Carbon Dioxide | CO₂ | 44.01 | High Purity | Carboxylating agent. |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | For acidification. |
| Decolorizing Charcoal | C | - | Activated | For purification. |
| Distilled Water | H₂O | 18.02 | - | Solvent for work-up. |
| Ethanol (B145695) | C₂H₅OH | 46.07 | 95% | Recrystallization solvent. |
Table 2: Reaction Parameters and Yields
| Parameter | Value | Reference/Notes |
| Molar Ratio (o-cresol:KOH) | 1 : 3 | A molar excess of base is typically used. |
| Reaction Temperature | 180-200 °C | Higher temperatures favor para-substitution.[3] |
| CO₂ Pressure | 80-100 atm | High pressure is required for the carboxylation.[1][3] |
| Reaction Time | 4-6 hours | To ensure complete reaction. |
| Expected Yield | Up to 88% | As reported for similar processes. |
| Purity (after recrystallization) | >98% |
Experimental Protocols
Synthesis of Potassium 4-hydroxy-3-methylbenzoate via Kolbe-Schmitt Reaction
1. Preparation of Potassium o-cresoxide: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add o-cresol (10.81 g, 0.1 mol). b. In a separate beaker, carefully dissolve potassium hydroxide (16.83 g, 0.3 mol) in 50 mL of distilled water. c. Slowly add the potassium hydroxide solution to the o-cresol with continuous stirring. d. Heat the mixture to 120 °C under a gentle stream of nitrogen to evaporate the water and form the dry potassium o-cresoxide salt. The resulting solid should be a fine, dry powder.
2. Carboxylation Reaction: a. Transfer the finely powdered potassium o-cresoxide to a high-pressure autoclave. b. Seal the autoclave and purge with dry carbon dioxide gas to remove any residual air. c. Pressurize the autoclave with carbon dioxide to 80-100 atm.[1][3] d. Heat the autoclave to 180-200 °C while maintaining the CO₂ pressure.[3] e. Maintain these conditions for 4-6 hours with continuous stirring to ensure complete carboxylation.
3. Work-up and Isolation of this compound: a. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. b. Dissolve the solid reaction mixture in 200 mL of warm distilled water. c. Transfer the aqueous solution to a beaker and, while stirring, slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound. d. Cool the mixture in an ice bath to maximize precipitation. e. Collect the crude product by vacuum filtration and wash the filter cake with cold distilled water.
Purification of this compound
1. Recrystallization: a. Transfer the crude product to a beaker and add a minimal amount of hot 95% ethanol to dissolve it completely. b. Add a small amount of activated decolorizing charcoal to the hot solution and boil for 5-10 minutes. c. Filter the hot solution through a fluted filter paper to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
2. Characterization: a. Determine the melting point of the purified product (literature: 177-179 °C). b. Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Kolbe-Schmitt synthesis of this compound.
References
Application Notes and Protocols for the Analytical Detection of 4-hydroxy-3-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the detection and quantification of 4-hydroxy-3-methylbenzoic acid, a compound of interest in various fields including drug development and metabolic research. The following sections outline several analytical methodologies, from widely-used chromatographic techniques to other potential detection methods.
Introduction
This compound is a hydroxybenzoic acid derivative with potential applications and roles in various biochemical contexts.[1] Accurate and sensitive detection methods are crucial for its quantification in diverse matrices such as biological fluids, pharmaceutical formulations, and environmental samples.[1] The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound. The method's adaptability allows for various detection techniques, with UV spectrophotometry being common.
Protocol: HPLC-UV Detection of this compound
This protocol is adapted from a validated method for the closely related compound, 4-hydroxybenzoic acid, and is suitable for the quantification of this compound in pharmaceutical solutions.[2][3]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV/Visible detector.
-
Data acquisition and processing software.
-
Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Diluent: A suitable mixture of water and acetonitrile.
-
This compound reference standard.
-
Sample filtration devices (e.g., 0.45 µm syringe filters).
2. Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Elution Mode: Gradient elution. A typical gradient could be:
-
Start with a high percentage of Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to elute the analyte.
-
Return to initial conditions to re-equilibrate the column.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 5 µg/mL).
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume of the sample with the diluent to an expected concentration within the calibration range.
-
For solid samples, accurately weigh the sample and extract the analyte with a suitable solvent, followed by dilution with the diluent.
-
Filter all solutions through a 0.45 µm filter before injection.
-
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow for HPLC Analysis
References
Application Notes and Protocols for HPLC Analysis of 4-Hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid is a phenolic acid that serves as a key intermediate in various metabolic pathways and is of growing interest in pharmacological and environmental research.[1] Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and potential applications. High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the determination of this compound in diverse matrices due to its sensitivity, specificity, and robustness.[1]
This document provides a detailed application note and protocol for the HPLC analysis of this compound, designed to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method. The protocols are based on established methods for similar phenolic acids and can be adapted for various sample types.
Analytical Method
The recommended method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method separates compounds based on their hydrophobicity.
Chromatographic Conditions
A validated HPLC method for the structurally similar compound 4-hydroxybenzoic acid provides a strong foundation for the analysis of this compound.[2][3] The following conditions are recommended as a starting point and can be optimized for specific applications.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC System with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 1% Acetic Acid in WaterB: Methanol (B129727) |
| Gradient Elution | Start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte. A typical gradient might be: 0-5 min: 10% B 5-20 min: 10-50% B (linear gradient) 20-25 min: 50% B 25-30 min: 10% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 28 °C |
| Detection Wavelength | 272, 280, or 300 nm[4] |
| Injection Volume | 20 µL |
Method Validation Parameters (Expected Performance)
The following table summarizes the expected performance characteristics of the HPLC method, based on data from validated methods for similar analytes.[2][4]
| Parameter | Expected Value |
| Linearity (R²) | > 0.99[4] |
| Limit of Detection (LOD) | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, typically in the mid to high ng/mL range. |
| Recovery | 98-99%[4] |
| Precision (%RSD) | < 2% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Methanol with 1% acetic acid) to cover the desired concentration range for the calibration curve.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest and remove interfering substances.
For Biological Samples (Plasma, Urine):
-
Protein Precipitation:
-
To 100 µL of plasma or urine, add 300 µL of cold acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove polar impurities.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described above.
-
For Plant Material:
-
Extraction:
-
Homogenize a known weight of the dried plant material.
-
Extract the powdered material with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.[5]
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process for exhaustive recovery.
-
Pool the supernatants.
-
-
Hydrolysis (if analyzing total phenolic acids):
-
Adjust the pH of the extract to 2 with HCl.
-
Heat at 80°C for 2 hours to hydrolyze any ester-bound phenolic acids.
-
Cool and proceed with liquid-liquid extraction.
-
-
Liquid-Liquid Extraction (LLE):
-
Extract the aqueous sample with a non-polar organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Separate the organic layer.
-
Repeat the extraction multiple times.
-
Pool the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Filter before injection.
-
Visualizations
Experimental Workflow
Caption: General workflow for HPLC analysis.
Logical Relationship of Method Development
Caption: Key steps in HPLC method development.
References
Application Notes and Protocols: 4-Hydroxy-3-methylbenzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-hydroxy-3-methylbenzoic acid and its derivatives as versatile starting materials in pharmaceutical synthesis. The focus is on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by the selective cyclooxygenase-1 (COX-1) inhibitor, Mofezolac (B1677391). Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and synthetic workflows are presented to facilitate research and development in this area.
Introduction
This compound is a readily available and versatile building block in medicinal chemistry.[1][2][3] Its substituted aromatic ring, featuring hydroxyl, methyl, and carboxylic acid functionalities, allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse pharmacologically active molecules.[1][3] This compound and its close derivatives have been utilized in the synthesis of compounds with analgesic, anti-inflammatory, and antimicrobial properties.[2][4]
This document details the application of a structurally related precursor, 4-methoxybenzoic acid (a methylated derivative of 4-hydroxybenzoic acid), in the synthesis of Mofezolac, a potent and selective COX-1 inhibitor.[5][6] The protocols provided herein are based on established synthetic methodologies and offer a roadmap for the laboratory-scale preparation of this class of compounds.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Mofezolac against COX-1 and COX-2
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Mofezolac against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), highlighting its selectivity.
| Enzyme | IC₅₀ (nM) | Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀) | Reference |
| COX-1 | 1.44 | > 300 | [1] |
| COX-2 | 447 | [1] | |
| COX-1 | 7.9 | > 6300 | [2] |
| COX-2 | > 50,000 | [2] | |
| COX-1 | 3 | 283 | [7] |
| COX-2 | 850 | [7] |
Signaling Pathway
Mofezolac exerts its anti-inflammatory and analgesic effects primarily through the selective inhibition of the COX-1 enzyme.[1][5][6] COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-1, Mofezolac effectively reduces the production of these inflammatory mediators.[1]
Furthermore, the anti-inflammatory effects of Mofezolac are linked to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Some NSAIDs have been shown to inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory cytokines and other mediators.[5][6]
Caption: Mofezolac's inhibitory action on the COX-1 and NF-κB signaling pathways.
Experimental Protocols
The following protocols describe a plausible synthetic route to Mofezolac starting from a derivative of this compound.
Logical Relationship of Synthesis
Caption: Logical flow of the synthetic route to Mofezolac.
Protocol 1: Synthesis of 4,4'-Dimethoxybenzoin (Anisoin)
This protocol describes the benzoin (B196080) condensation of p-anisaldehyde.
Materials:
-
p-Anisaldehyde
-
Thiamine (B1217682) hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiamine hydrochloride in water.
-
Add ethanol to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.
-
To this solution, add p-anisaldehyde.
-
Allow the reaction mixture to stir at room temperature overnight.
-
The precipitated product is collected by filtration, washed with a cold ethanol-water mixture, and dried to afford 4,4'-dimethoxybenzoin.
Protocol 2: Synthesis of 3,4-di(4-methoxyphenyl)-5-methylisoxazole
This protocol outlines the synthesis of the key isoxazole (B147169) intermediate from desoxyanisoin (which can be obtained by reduction of anisoin).
Materials:
-
Desoxyanisoin
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Oxime Formation: React desoxyanisoin with hydroxylamine hydrochloride in a mixture of methanol and water in the presence of sodium hydroxide. The reaction mixture is heated to 70°C for 1 hour.[9] After cooling, the product, desoxyanisoin oxime, is isolated.[9]
-
Isoxazole Ring Formation: The detailed procedure for the cyclization to the isoxazole is proprietary, but a general method involves reacting the oxime with a suitable reagent to form the heterocyclic ring.
Protocol 3: Synthesis of Mofezolac
This protocol describes the final carboxylation step to yield Mofezolac.
Materials:
-
3,4-di(4-methoxyphenyl)-5-methylisoxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 3,4-di(4-methoxyphenyl)-5-methylisoxazole in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.[9]
-
Cool the solution to -75°C using a dry ice-acetone bath.[9]
-
Slowly add n-butyllithium dropwise to the stirred solution.[9]
-
After stirring for 1 hour at -75°C, bubble anhydrous gaseous CO₂ through the reaction mixture until the color disappears.[9]
-
Allow the reaction mixture to warm to room temperature and then concentrate it under reduced pressure.[9]
-
Dissolve the residue in water and extract with ethyl acetate to remove any unreacted starting material.[9]
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield Mofezolac.[9]
Experimental Workflow
Caption: Experimental workflow for the synthesis of Mofezolac.
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of pharmaceuticals, particularly NSAIDs. The provided protocols for the synthesis of Mofezolac, a selective COX-1 inhibitor, demonstrate a practical application of this class of starting materials. The detailed information on the signaling pathway and the structured experimental workflows are intended to support researchers in the development of novel anti-inflammatory and analgesic agents. The high selectivity of Mofezolac for COX-1, as evidenced by the presented quantitative data, underscores the potential for designing targeted therapies with improved safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Cyclooxygenase-1 Inhibitors P6 and Mofezolac Counteract Inflammatory State both In Vitro and In Vivo Models of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible Interaction of Nonsteroidal Anti-inflammatory Drugs Against NF-κB- and COX-2-Mediated Inflammation: In Silico Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 4-Hydroxy-3-methylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid is a versatile aromatic monomer that holds significant potential in the field of polymer chemistry. Its unique structure, featuring a hydroxyl group, a carboxylic acid group, and a methyl substituent on the benzene (B151609) ring, allows for its incorporation into a variety of polymer architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polyesters. The strategic placement of the methyl group can be leveraged to tune the physical and thermal properties of the resulting polymers, offering advantages over polymers derived from the parent 4-hydroxybenzoic acid. Potential applications for polymers derived from this monomer include specialty engineering plastics, liquid crystalline polymers (LCPs), and matrices for controlled drug delivery, owing to their anticipated thermal stability, mechanical properties, and biocompatibility.
Application Notes
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of aromatic polyesters. It can be used as a homopolymer or as a comonomer to modify the properties of other aromatic polyesters, such as those derived from 4-hydroxybenzoic acid or 3-hydroxybenzoic acid. The presence of the methyl group on the aromatic ring can disrupt chain packing, leading to a lower melting point and improved solubility of the resulting polymer compared to its non-methylated counterpart. This enhanced processability is a significant advantage in the manufacturing of high-performance materials.
Key Potential Applications:
-
High-Performance Engineering Plastics: The incorporation of this compound can lead to polyesters with high thermal stability and good mechanical strength, suitable for applications in the automotive and aerospace industries.
-
Liquid Crystalline Polymers (LCPs): As a comonomer, it can be used to tailor the mesophase behavior and processing window of LCPs.
-
Biomedical Materials and Drug Delivery: The polyester (B1180765) backbone is potentially biodegradable and biocompatible, making polymers derived from this compound interesting candidates for use in medical devices and as matrices for the controlled release of therapeutic agents. The methyl group may also influence the degradation rate and drug-polymer interactions.
Experimental Protocols
A common and effective method for the synthesis of aromatic polyesters from hydroxybenzoic acids is melt polycondensation of the corresponding acetoxy derivative.
Protocol 1: Acetylation of this compound
This protocol describes the synthesis of 4-acetoxy-3-methylbenzoic acid, the activated monomer for melt polycondensation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (catalyst)
-
Glacial acetic acid
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and a 1.5 molar excess of acetic anhydride.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to 140°C under a gentle flow of nitrogen and maintain for 3 hours.
-
After cooling to room temperature, add toluene to the reaction mixture to precipitate the product.
-
Filter the crude product and wash with cold toluene.
-
Recrystallize the product from a mixture of toluene and glacial acetic acid to obtain pure 4-acetoxy-3-methylbenzoic acid.
-
Dry the product in a vacuum oven at 80°C overnight.
Characterization: The purity of the product can be confirmed by melting point determination, FTIR, and 1H NMR spectroscopy.
Protocol 2: Melt Polycondensation of 4-Acetoxy-3-methylbenzoic Acid
This protocol details the synthesis of poly(4-hydroxy-3-methylbenzoate) via melt polycondensation.
Materials:
-
4-Acetoxy-3-methylbenzoic acid
-
Antimony(III) oxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether) for solution polymerization variant
Procedure:
-
Place the dried 4-acetoxy-3-methylbenzoic acid and a catalytic amount of antimony(III) oxide (approx. 0.05 mol%) in a polymerization reactor equipped with a high-torque mechanical stirrer and a distillation outlet connected to a vacuum line.
-
Heat the reactor under a slow stream of nitrogen to a temperature just above the melting point of the monomer (typically 180-200°C) to form a homogeneous melt.
-
Gradually increase the temperature to 250-280°C over a period of 1-2 hours. Acetic acid will begin to distill off.
-
Once the evolution of acetic acid subsides, apply a vacuum (typically <1 mmHg) to the system.
-
Continue the reaction under vacuum at 280-300°C for another 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be recovered by carefully breaking the solid mass. The polymer can be purified by dissolving in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 100°C for 24 hours.
Data Presentation
The following tables summarize the expected properties of polyesters derived from this compound, based on data from analogous aromatic polyesters.
Table 1: Thermal Properties of Aromatic Polyesters
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| Poly(4-hydroxybenzoate) | ~200 | >500 (decomposes) | ~550 |
| Poly(4-hydroxy-3-methylbenzoate) (Expected) | 180 - 220 | 300 - 350 | ~500 |
| Poly(3-hydroxybenzoate)[1] | 146[1] | Amorphous[1] | >450[1] |
Table 2: Molecular Weight and Inherent Viscosity of Aromatic Polyesters
| Polymer | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Inherent Viscosity (dL/g) |
| Copolyester of 3-hydroxybenzoic acid and 4'-hydroxybiphenyl-3-carboxylic acid[1] | 10,000 - 20,000[1] | 50,000 - 100,000[1] | 0.6 - 0.8[1] |
| Poly(4-hydroxy-3-methylbenzoate) (Expected) | 15,000 - 25,000 | 40,000 - 80,000 | 0.5 - 0.9 |
Mandatory Visualizations
References
Application Notes: 4-Hydroxy-3-methylbenzoic Acid as a Versatile Intermediate for the Synthesis of Biologically Active Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-hydroxy-3-methylbenzoic acid as a key intermediate in the synthesis of azo dyes with potential therapeutic applications. The unique structural features of this compound, including the presence of a hydroxyl and a carboxylic acid group, make it an excellent coupling component in azo dye synthesis. The strategic placement of the methyl group can further influence the electronic properties and biological activity of the final dye molecule.[1]
Introduction
Azo dyes are a diverse class of organic compounds characterized by the presence of one or more azo groups (-N=N-). While traditionally used in the textile and printing industries, there is growing interest in their potential as pharmacological agents. Azo compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2][3] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as this compound.[2]
Synthesis of Azo Dyes using this compound
The general synthetic route to azo dyes utilizing this compound as the coupling component is a well-established and versatile method. The process involves the initial formation of a diazonium salt from a primary aromatic amine, which then undergoes an electrophilic substitution reaction with the activated aromatic ring of this compound.
A representative synthesis of an azo dye using a structurally similar coupling component is that of 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid, which was synthesized with a reported yield of 54%.[1] The general procedure can be adapted for this compound.
General Experimental Protocol:
Step 1: Diazotization of Aromatic Amine
-
Dissolve the chosen primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (B78521) (10%).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline solution of this compound with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture for 1-2 hours in the ice bath.
-
The colored azo dye will precipitate out of the solution.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.
Diagram of the general experimental workflow for the synthesis of azo dyes from this compound:
Caption: General workflow for azo dye synthesis.
Characterization Data
The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques. Below is a table summarizing the characterization data for a representative azo dye, 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid, which is structurally similar to those derived from this compound.[1]
| Parameter | Data for 2-Hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid |
| Yield (%) | 54 |
| UV-Vis (λmax, nm) | 399 |
| IR (KBr, cm⁻¹) | 3462, 3233, 3031, 2929, 1634, 1435 |
| ¹H NMR (CDCl₃, δ ppm) | 2.16 (s, 3H, CH₃), 5.32 (s, 2H, OH), 7.00 (d, 1H, Ar-H), 7.68-8.05 (m, 5H, Ar-H), 10.90 (s, 1H, COOH) |
| Elemental Analysis (%) | Calculated for C₁₄H₁₂N₂O₄: C, 61.76; H, 4.44; N, 10.29. Found: C, 61.70; H, 4.42; N, 10.26 |
Biological Activity of Derived Azo Dyes
Azo dyes derived from hydroxybenzoic acids have demonstrated significant potential as antimicrobial agents.[2] A study on a series of azo compounds synthesized from 4-hydroxybenzoic acid (a close structural analog) showed potent antibacterial activity against various human pathogens.[2]
Antimicrobial Activity Protocol (Disc Diffusion Method):
-
Prepare sterile nutrient agar (B569324) plates.
-
Spread a uniform lawn of the test bacterial culture (e.g., Escherichia coli, Staphylococcus aureus) on the agar surface.
-
Impregnate sterile paper discs with known concentrations of the synthesized azo dye dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Diagram illustrating the logical relationship in the biological application of these azo dyes:
Caption: Potential therapeutic pathway of azo dyes.
Quantitative Antimicrobial Data
The following table summarizes the antibacterial activity of azo dyes derived from 4-hydroxybenzoic acid against E. coli and S. aureus, presented as the zone of inhibition in millimeters. This data is indicative of the potential activity of azo dyes derived from the structurally similar this compound.[2]
| Aromatic Amine Used for Diazotization | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| Aniline | 12 | 14 |
| p-Toluidine | 15 | 16 |
| p-Anisidine | 14 | 15 |
| p-Nitroaniline | 18 | 20 |
| p-Chloroaniline | 16 | 18 |
Conclusion
This compound is a valuable and readily available intermediate for the synthesis of a diverse range of azo dyes. The resulting compounds exhibit promising biological activities, particularly as antimicrobial agents. The straightforward synthetic protocols and the potential for therapeutic applications make these azo dyes an interesting area for further research and development in the pharmaceutical and medicinal chemistry fields. The presence of the methyl group on the benzoic acid ring offers an additional point of modification to fine-tune the biological and physicochemical properties of the final azo dye molecules.
References
Application Note & Protocol: Dissolving 4-hydroxy-3-methylbenzoic acid in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of 4-hydroxy-3-methylbenzoic acid solutions in dimethyl sulfoxide (B87167) (DMSO). It includes information on solubility, preparation of stock solutions, storage recommendations, and safety precautions.
Introduction
This compound is a phenolic compound of interest in various research fields. Accurate and consistent preparation of its solutions is crucial for reliable experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high dissolving capacity. This protocol outlines the standardized procedure for dissolving this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Warming device (e.g., water bath or incubator) set to 37°C
-
Sterile, amber vials for storage
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Quantitative Data Summary
The solubility of this compound in DMSO can vary based on the purity of the compound and the quality of the solvent. The following table summarizes reported solubility data. It is recommended to use fresh, anhydrous DMSO as moisture can decrease solubility[1].
| Parameter | Value | Source |
| Solubility in DMSO | 100 mg/mL (657.25 mM) | [2][3] |
| 30 mg/mL (197.17 mM) | [1] | |
| Molecular Weight | 152.15 g/mol | [1] |
| Storage (in DMSO) | -20°C for up to 1 month | [2][3] |
| -80°C for up to 6 months | [2][3] |
Experimental Protocol
This protocol describes the preparation of a 100 mg/mL stock solution. Adjustments can be made based on the desired final concentration.
4.1. Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. For a 100 mg/mL solution, add 1 mL of DMSO for every 100 mg of the compound.
-
Initial Mixing: Briefly vortex the mixture to suspend the solid.
-
Assisted Dissolution: To facilitate complete dissolution, especially at higher concentrations, the following steps are recommended[2]:
-
Warm the solution to 37°C.
-
Place the vial in an ultrasonic bath and sonicate until the solid is fully dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
-
Final Mixing: Vortex the solution again to ensure homogeneity.
4.2. Storage and Handling
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber vials.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2][3].
-
Thawing: When ready to use, thaw the aliquot at room temperature or in a 37°C water bath. Ensure the solution is at room temperature and vortexed briefly before use.
Safety Precautions
It is essential to handle both this compound and DMSO with care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[4][5].
-
This compound: May cause skin, eye, and respiratory irritation[5][6]. Avoid inhalation of dust and direct contact with skin and eyes[4][5]. In case of contact, rinse the affected area thoroughly with water[4][5].
-
DMSO: Can enhance the absorption of other chemicals through the skin. Handle with caution.
Refer to the Safety Data Sheets (SDS) for both this compound and DMSO for comprehensive safety information[4][5][6][7].
Visualization
Experimental Workflow for Dissolving this compound in DMSO
Caption: Workflow for dissolving this compound in DMSO.
References
Application Notes and Protocols for 4-Hydroxy-3-methylbenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-hydroxy-3-methylbenzoic acid as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a phenolic hydroxyl group and a carboxylic acid moiety, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.
Overview of Synthetic Applications
This compound serves as a key intermediate in a range of chemical reactions, including:
-
Esterification of the carboxylic acid group.
-
Etherification of the phenolic hydroxyl group.
-
Amide bond formation from the carboxylic acid.
-
Electrophilic aromatic substitution on the benzene (B151609) ring.
These reactions enable the introduction of diverse functional groups and the construction of more complex molecular architectures.
Experimental Protocols
The following protocols are detailed methodologies for key transformations of this compound.
2.1. Protocol 1: Fischer Esterification - Synthesis of Methyl 4-hydroxy-3-methylbenzoate
This protocol describes the acid-catalyzed esterification of this compound with methanol (B129727) to yield its corresponding methyl ester. This reaction protects the carboxylic acid, allowing for subsequent reactions on the phenolic hydroxyl group.
Experimental Workflow: Fischer Esterification
Caption: Workflow for the Fischer Esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 4-hydroxy-3-methylbenzoate.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 152.15 | 1.0 | - |
| Methanol | 32.04 | Excess | - |
| Sulfuric Acid | 98.08 | 0.1 | - |
| Methyl 4-hydroxy-3-methylbenzoate | 166.17 | - | 85-95 |
2.2. Protocol 2: Williamson Ether Synthesis - Synthesis of 4-(Benzyloxy)-3-methylbenzoic Acid
This protocol details the O-alkylation of the phenolic hydroxyl group of methyl 4-hydroxy-3-methylbenzoate with benzyl (B1604629) bromide, followed by hydrolysis of the ester to yield the corresponding benzyloxy derivative.
Experimental Workflow: Williamson Ether Synthesis and Hydrolysis
Application Notes and Protocols for the GC-MS Analysis of 4-Hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzoic acid is a phenolic acid that plays a role in various biological processes and is a potential biomarker in metabolomics studies.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic resolution and detection sensitivity.[3] This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, with a primary focus on silylation and brief overviews of alkylation and acylation methods.
Derivatization Strategies
The most common derivatization techniques for phenolic acids like this compound involve replacing the active hydrogen atoms on the hydroxyl and carboxyl groups with less polar functional groups. The three main strategies are:
-
Silylation: This is the most prevalent method for the derivatization of hydroxyl and carboxyl groups. It involves the introduction of a trimethylsilyl (B98337) (TMS) group, which significantly increases the volatility of the analyte.[4]
-
Alkylation: This method, typically methylation, converts acidic protons into methyl esters and ethers. It is a robust technique but can sometimes be harsh.
-
Acylation: This technique introduces an acyl group, which can be useful for protecting polar groups and improving chromatographic properties.
Quantitative Data Summary
The choice of derivatization reagent affects the retention time and mass spectrum of the analyte. The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound.
| Derivatization Method | Derivative | Predicted Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Predicted Retention Index (Non-polar column) |
| Silylation (TMS) | Bis(trimethylsilyl) derivative | 296.5 | 281 ([M-15]⁺), 207, 193, 73 | ~1600-1700 |
| Methylation | Methyl 4-methoxy-3-methylbenzoate | 180.2 | 180 ([M]⁺), 149, 121, 91 | Not Available |
| Acetylation | 4-Acetoxy-3-methylbenzoic acid acetate (B1210297) | 236.2 | 194, 152, 137, 43 | Not Available |
Note: The retention index for the TMS derivative is an estimation based on similar compounds. Actual retention times will vary depending on the specific GC column and conditions used.
Experimental Protocols
Silylation Protocol (Primary Recommended Method)
This protocol is adapted from established methods for the silylation of phenolic acids.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or oven
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine to the dried sample and vortex briefly to dissolve.
-
Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 60 minutes in a heating block or oven.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC-MS Parameters (Example):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Alternative Derivatization Protocols
Procedure:
-
To the dried sample, add 500 µL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 2 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the methylated derivative with 2 x 500 µL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen before GC-MS analysis.[5]
Procedure:
-
To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the reaction mixture and evaporate the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[6]
Visualizations
References
- 1. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004815) [hmdb.ca]
- 3. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-3-methylbenzoic acid. The primary synthesis route discussed is the Kolbe-Schmitt reaction of 2-methylphenol (o-cresol).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Kolbe-Schmitt reaction. This process involves the carboxylation of potassium 2-methylphenoxide (the potassium salt of o-cresol) using carbon dioxide under elevated temperature and pressure.
Q2: Why is potassium hydroxide (B78521) preferred over sodium hydroxide in this synthesis?
A2: The choice of the alkali metal cation is crucial for directing the position of carboxylation on the phenol (B47542) ring. In the Kolbe-Schmitt reaction, using potassium hydroxide leads to the preferential formation of the para-hydroxybenzoic acid derivative.[1][2][3] In the case of 2-methylphenol, this favors the synthesis of the desired this compound over the ortho-isomer, 2-hydroxy-3-methylbenzoic acid. The larger ionic radius of the potassium ion is thought to favor the formation of the thermodynamically more stable para-isomer, especially at higher temperatures.[1]
Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of this compound?
A3: Generally, the reaction is carried out at high temperatures, often ranging from 150°C to 250°C, and under high pressure of carbon dioxide, typically between 5 and 100 atmospheres.[2][4] The specific conditions can be optimized to maximize the yield of the desired para-product.
Q4: What are the main byproducts I should expect in this synthesis?
A4: The primary byproduct is the isomeric 2-hydroxy-3-methylbenzoic acid (o-cresotic acid). Other potential byproducts can include unreacted 2-methylphenol, and small amounts of dicarboxylated products. The formation of these byproducts is highly dependent on the reaction conditions.
Q5: How can I purify the crude this compound?
A5: The most common method for purification is recrystallization. Water is often a suitable solvent for recrystallization, as the solubility of this compound is significantly higher in hot water than in cold water. Acidification of the reaction mixture followed by cooling will precipitate the crude acid, which can then be collected and recrystallized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of carboxylic acids | 1. Incomplete reaction. 2. Presence of water in the reaction mixture. 3. Insufficient carbon dioxide pressure. | 1. Increase reaction time or temperature. 2. Ensure the potassium 2-methylphenoxide is thoroughly dried before the reaction.[4] 3. Increase the CO2 pressure to the recommended range (5-100 atm). |
| High proportion of the ortho-isomer (2-hydroxy-3-methylbenzoic acid) | 1. Reaction temperature is too low. 2. Use of sodium hydroxide instead of potassium hydroxide. | 1. Increase the reaction temperature. Higher temperatures favor the formation of the thermodynamically more stable para-isomer. 2. Use potassium hydroxide to generate the potassium phenoxide. The potassium ion promotes para-carboxylation.[1][2][3] |
| Product is discolored (yellow or brown) | 1. Oxidation of the phenoxide or product at high temperatures. 2. Presence of impurities from starting materials. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen) before introducing carbon dioxide. 2. Use purified 2-methylphenol. The crude product can be purified by recrystallization with activated charcoal to remove colored impurities. |
| Difficulty in isolating the product | 1. Incomplete precipitation upon acidification. 2. Product remains dissolved in the workup solvent. | 1. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. 2. If the product is partially soluble, cool the solution in an ice bath to maximize precipitation. If necessary, concentrate the mother liquor to obtain a second crop of crystals. |
| Inconsistent results between batches | 1. Variability in the dryness of the potassium 2-methylphenoxide. 2. Inconsistent temperature or pressure control. | 1. Implement a standardized drying procedure for the phenoxide. 2. Ensure accurate and consistent monitoring and control of reaction temperature and pressure. |
Data Presentation
While specific quantitative data for the synthesis of this compound from 2-methylphenol is not extensively published in a comparative format, the following table summarizes the expected trends based on the principles of the Kolbe-Schmitt reaction.
| Parameter | Condition | Effect on Yield of this compound | Reasoning |
| Base | Potassium Hydroxide | Higher Yield | The larger potassium ion favors the formation of the para-isomer.[1][2][3] |
| Base | Sodium Hydroxide | Lower Yield (higher proportion of ortho-isomer) | The smaller sodium ion tends to favor the formation of the ortho-isomer. |
| Temperature | Higher (e.g., > 200°C) | Increased Yield | Favors the thermodynamically more stable para-isomer. |
| Temperature | Lower (e.g., < 150°C) | Decreased Yield (higher proportion of ortho-isomer) | Kinetically controlled ortho-product is more likely to be formed. |
| CO2 Pressure | Higher | Increased Overall Yield | Higher pressure increases the concentration of CO2, driving the carboxylation reaction forward. |
| CO2 Pressure | Lower | Decreased Overall Yield | Insufficient CO2 can lead to an incomplete reaction. |
| Moisture | Present | Decreased Yield | Water can react with the phenoxide and inhibit the carboxylation reaction.[4] |
Experimental Protocols
Key Experiment: Kolbe-Schmitt Synthesis of this compound
Objective: To synthesize this compound from 2-methylphenol via the Kolbe-Schmitt reaction.
Materials:
-
2-methylphenol (o-cresol)
-
Potassium hydroxide
-
Carbon dioxide (high-pressure cylinder)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Activated charcoal
Equipment:
-
High-pressure autoclave with a stirrer and temperature controller
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Beakers
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Preparation of Potassium 2-methylphenoxide:
-
In a round-bottom flask, dissolve a specific molar amount of 2-methylphenol in a minimal amount of a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Slowly add an equimolar amount of potassium hydroxide pellets or a concentrated aqueous solution of KOH while stirring.
-
The mixture will heat up. Continue stirring until all the KOH has reacted.
-
Remove the solvent and water under reduced pressure to obtain the dry potassium 2-methylphenoxide salt. It is crucial for the salt to be completely dry for the next step.[4]
-
-
Carboxylation:
-
Transfer the dry potassium 2-methylphenoxide to a high-pressure autoclave.
-
Seal the autoclave and purge it with an inert gas like nitrogen to remove any air.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 50-100 atm).
-
Begin stirring and heat the autoclave to the desired temperature (e.g., 180-220°C).
-
Maintain these conditions for a set period (e.g., 4-8 hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.
-
Dissolve the solid reaction mixture in hot water.
-
Transfer the aqueous solution to a beaker and, while stirring, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).
-
A precipitate of crude this compound will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a beaker.
-
Add a minimal amount of hot water to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
-
Dry the crystals in a desiccator or a vacuum oven.
-
-
Analysis:
-
Determine the melting point of the purified product.
-
Analyze the purity of the product and the composition of the crude mixture using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the regioselectivity of the Kolbe-Schmitt reaction.
References
Technical Support Center: Purification of 4-Hydroxy-3-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-hydroxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation products. In syntheses resembling the Kolbe-Schmitt reaction, potential impurities include unreacted starting materials like m-cresol, isomeric hydroxybenzoic acids, and potentially small amounts of related phenolic compounds.[1][2] The presence of colored impurities can also be a challenge, often arising from oxidation or side reactions during synthesis.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 173-177 °C | [4] |
| Appearance | Light yellow to orange powder/solid | [5] |
| Solubility in Water | 11.6 mg/mL at 100 °C | [3] |
| Solubility in Organic Solvents | Soluble in methanol (B129727) and DMSO.[5][6] |
Q3: Which purification techniques are most effective for this compound?
A3: Recrystallization and column chromatography are the two most common and effective methods for purifying this compound. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.
Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.
-
Cause: The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities, depressing the melting point of the solute.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until turbidity appears. Reheat to get a clear solution and then cool slowly.
-
Induce Crystallization at a Lower Temperature: Try to induce crystallization at a temperature below the melting point of the compound by scratching the inside of the flask or adding a seed crystal.
-
Issue 2: No Crystal Formation Upon Cooling.
-
Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Issue 3: Low Recovery of Purified Product.
-
Cause: Using an excessive amount of solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at room temperature.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the solution from cooling and depositing crystals on the filter paper.
-
Use Cold Washing Solvent: Wash the collected crystals with a small amount of ice-cold solvent to remove adhering mother liquor without significantly dissolving the product.
-
Column Chromatography
Column chromatography is used to separate components of a mixture based on their differential adsorption to a stationary phase.
Issue 1: Poor Separation of the Target Compound from Impurities.
-
Cause: Inappropriate solvent system (eluent) or an overloaded column.
-
Solution:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that provides good separation between your target compound and the impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Adjust Solvent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are moving too slowly (low Rf), increase the eluent's polarity.
-
Reduce the Amount of Sample Loaded: Overloading the column leads to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Issue 2: Tailing of the Peak for this compound.
-
Cause: Strong interaction between the acidic carboxyl group of the analyte and the polar stationary phase (e.g., silica (B1680970) gel).
-
Solution:
-
Add an Acidic Modifier to the Eluent: Adding a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel.
-
Experimental Protocols
Recrystallization of this compound from Water
This protocol is suitable for purifying this compound that contains non-volatile, colored, or insoluble impurities.
-
Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring. Add more hot water in small portions until the solid completely dissolves. Note the total volume of water used.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (0.1-0.2 g) of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a gravity filtration setup (funnel and another 250 mL Erlenmeyer flask). Quickly filter the hot solution to remove insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Continue to draw air through the crystals on the filter for 15-20 minutes to help them dry. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.
| Parameter | Typical Value |
| Starting Material | 5.0 g (crude) |
| Recrystallization Solvent | Deionized Water |
| Typical Recovery | 70-85% |
| Purity (by HPLC) | >99% |
Purification by Flash Column Chromatography
This protocol is effective for separating this compound from closely related impurities.
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of acetic acid is often a good starting point (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:1). The target Rf should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and carefully pack a glass column.
-
Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Recrystallization
Caption: A typical workflow for the purification of this compound by recrystallization.
Logical Relationship in Troubleshooting Chromatography
Caption: A troubleshooting guide for common issues in the chromatographic purification of this compound.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ヒドロキシ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 499-76-3 [m.chemicalbook.com]
- 6. glpbio.com [glpbio.com]
solubility issues of 4-hydroxy-3-methylbenzoic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-hydroxy-3-methylbenzoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. Its solubility is significantly dependent on temperature and pH. While experimental data is limited, it is known to be soluble in hot water.[1] One study reported a solubility of 11.6 mg/mL at 100 °C.[2] A predicted aqueous solubility is approximately 4.52 g/L.
Q2: Why is my this compound not dissolving in water at room temperature?
A2: The low solubility of this compound in water at neutral pH and room temperature is expected due to its chemical structure, which contains a non-polar benzene (B151609) ring. To enhance solubility, consider increasing the temperature or adjusting the pH of the solution.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weak acid with a predicted pKa of approximately 4.0.[1][3] Below its pKa, the molecule is predominantly in its neutral, less soluble form. Above the pKa, it deprotonates to form the more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution above 4.0 will significantly increase its solubility.
Q4: What are the best solvents for dissolving this compound?
A4: Besides hot water, this compound is soluble in organic solvents such as methanol, ethanol (B145695), and ether.[1] For cell-based assays where organic solvents might be toxic, DMSO is a common choice, with a reported solubility of 30 mg/mL.[4] When using co-solvents, it is crucial to determine the tolerance of your experimental system to the specific solvent.
Q5: My compound precipitates when I add my stock solution (in organic solvent) to an aqueous buffer. How can I prevent this?
A5: This phenomenon, known as "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous buffer where it is less soluble. To mitigate this, try the following:
-
Decrease the concentration of your stock solution: This will reduce the degree of supersaturation upon dilution.
-
Slowly add the stock solution to the vigorously stirring buffer: This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.
-
Warm the aqueous buffer slightly: Increased temperature can help maintain the compound's solubility.
-
Use a co-solvent system: If your experiment allows, including a small percentage of a miscible co-solvent (like ethanol or DMSO) in your final aqueous solution can improve solubility.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: The compound may not be fully dissolved in the stock solution or is precipitating out during the experiment.
-
Troubleshooting Steps:
-
Visually inspect your stock solution: Ensure there are no visible particulates. Gentle warming or sonication may be necessary to fully dissolve the compound.
-
Check for precipitation at each dilution step: When preparing serial dilutions, visually inspect each step for any signs of cloudiness or precipitation.
-
Perform a solubility check in your final assay medium: Before running the full experiment, test the solubility of this compound at the highest intended concentration in the final assay buffer.
-
Issue 2: Low yield or incomplete reaction in an aqueous medium.
-
Possible Cause: The limited solubility of the reactant, this compound, is hindering the reaction rate.
-
Troubleshooting Steps:
-
Adjust the pH: If the reaction conditions permit, increase the pH of the reaction mixture to above the pKa of this compound to increase its concentration in the aqueous phase.
-
Introduce a co-solvent: The addition of a water-miscible organic solvent in which the compound is more soluble can increase the overall solvating power of the reaction medium.
-
Increase the reaction temperature: Higher temperatures generally increase solubility and reaction rates. Ensure the temperature is compatible with all reaction components.
-
Quantitative Data
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Source |
| Molecular Formula | C8H8O3 | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Melting Point | 173-177 °C | [1] |
| Predicted pKa | 4.0 ± 0.10 | [1][3] |
| Aqueous Solubility (100 °C) | 11.6 mg/mL | [2] |
| Predicted Aqueous Solubility | 4.52 g/L | |
| Solubility in DMSO | 30 mg/mL | [4] |
Theoretical pH-Dependent Aqueous Solubility Profile
The following table presents a theoretical calculation of the aqueous solubility of this compound at different pH values based on its intrinsic solubility and pKa. This should be used as a guide, and experimental verification is recommended.
| pH | Predicted Solubility (g/L) |
| 2.0 | ~0.45 |
| 3.0 | ~0.50 |
| 4.0 | ~0.90 |
| 5.0 | ~4.56 |
| 6.0 | ~45.2 |
| 7.0 | ~452 |
| 7.4 | ~1135 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to experimentally determine the solubility of this compound at various pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare saturated solutions: Add an excess amount of this compound to vials containing buffers of different pH values.
-
Equilibrate: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant. For more accurate results, centrifuge the samples and collect the supernatant.
-
Filter the supernatant: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Measure the pH: Accurately measure the pH of the filtered solution.
-
Determine the concentration: Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Plot the results: Plot the measured solubility (concentration) as a function of the final measured pH.
Protocol 2: Enhancing Solubility Using a Co-solvent System
This protocol provides a general method for preparing a stock solution of this compound using a co-solvent for use in aqueous-based experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 100 mM). Gentle warming or sonication can aid in dissolution.
-
Perform serial dilutions in the co-solvent: If necessary, perform initial serial dilutions of the concentrated stock solution in the same organic solvent.
-
Dilute into the aqueous buffer: For the final working concentrations, slowly add a small volume of the stock solution (or diluted stock) to the vigorously stirring aqueous buffer. It is crucial that the final concentration of the organic solvent in the aqueous solution is low (typically <1%, ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.
-
Visually inspect for precipitation: After dilution, visually inspect the solution to ensure no precipitation has occurred. If precipitation is observed, the initial stock concentration may need to be lowered, or the final concentration in the aqueous buffer may be above the solubility limit for that co-solvent percentage.
Visualizations
Caption: Workflow for determining pH-dependent solubility.
Caption: Relationship between pH, molecular form, and solubility.
References
optimizing reaction conditions for synthesizing 4-hydroxy-3-methylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-hydroxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially significant method is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide.[1][2][3] The typical starting material is 2-methylphenol (o-cresol). The reaction proceeds by first forming the potassium phenoxide with potassium hydroxide (B78521), followed by carboxylation with carbon dioxide under pressure and heat.[1][3][4] An alternative, though less common for this specific acid, is a modified Reimer-Tiemann reaction using carbon tetrachloride instead of chloroform, which can yield phenolic acids.[5][6]
Q2: Why is potassium hydroxide generally preferred over sodium hydroxide in the Kolbe-Schmitt reaction for this synthesis?
A2: The choice of the alkali metal cation is crucial for regioselectivity. When synthesizing 4-hydroxybenzoic acids (para-isomers), potassium hydroxide is preferred. The larger potassium ion is thought to favor the formation of the para-product, this compound.[1][3][7] In contrast, using sodium hydroxide with phenols typically favors the formation of the ortho-isomer (salicylic acid derivatives).[1][7]
Q3: What is the expected melting point of this compound?
A3: The reported melting point for this compound is in the range of 173-177 °C.[4] Significant deviation from this range may indicate the presence of impurities or isomeric byproducts.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization. After the reaction, the mixture is acidified to precipitate the crude product. The solid is then filtered, washed, and recrystallized from a suitable solvent, such as hot water or an ethanol-water mixture, to yield pure needle-like crystals.[4][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can be traced back to several factors related to reagents and reaction conditions.
Potential Causes & Solutions:
-
Incomplete Phenoxide Formation: The reaction requires the formation of the phenoxide salt. Ensure that the 2-methylphenol and potassium hydroxide are used in the correct stoichiometric ratio and that the removal of water to form the dry salt is complete before carboxylation.[2][9]
-
Suboptimal Reaction Conditions: The Kolbe-Schmitt reaction is sensitive to temperature and pressure. Insufficient temperature or pressure will result in a low conversion rate.
-
Presence of Moisture: The phenoxide is highly reactive and can be quenched by water. Ensure all reagents and the reaction vessel are thoroughly dried before use.[2]
-
Inefficient Carbon Dioxide Contact: The CO₂ must be in close contact with the solid phenoxide. Ensure the CO₂ pressure is maintained and that there is efficient mixing or agitation if the reactor allows.
Issue 2: Formation of Isomeric Impurities
Q: My final product is contaminated with an isomer, likely 2-hydroxy-3-methylbenzoic acid. How can I increase the selectivity for the desired 4-hydroxy product?
A: Isomer formation is a key challenge in this synthesis. Selectivity is primarily controlled by the reaction conditions.
Potential Causes & Solutions:
-
Incorrect Base: As mentioned in the FAQ, using sodium hydroxide instead of potassium hydroxide strongly favors the formation of the ortho-isomer. Confirm that you are using potassium hydroxide to maximize the yield of the para-product.[1][3][7]
-
Reaction Temperature: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-dependent.[1] While higher temperatures can sometimes favor the thermodynamically more stable para-isomer, the optimal temperature must be determined experimentally.
Data Presentation: Reaction Condition Optimization
The following table summarizes key parameters for optimizing the Kolbe-Schmitt synthesis of this compound.
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Alkali Base | Potassium Hydroxide (KOH) | Favors para-carboxylation | The larger K+ ion promotes the formation of the 4-hydroxy isomer.[1][3][7] |
| Sodium Hydroxide (NaOH) | Favors ortho-carboxylation | The smaller Na+ ion chelates with the phenoxide oxygen, directing CO₂ to the ortho position.[7] | |
| Temperature | 125–170 °C | Optimal reaction rate | Balances reaction kinetics against potential side reactions or decomposition.[1][2][4] |
| Pressure | ~100 atm (or higher) | High conversion | High CO₂ pressure is required to drive the electrophilic substitution on the less reactive phenoxide ring.[1][3] |
| Atmosphere | Anhydrous, Inert | Prevents side reactions | Moisture can protonate the highly reactive phenoxide, and oxygen can cause oxidation.[2] |
Experimental Protocol: Kolbe-Schmitt Synthesis
This protocol details the synthesis of this compound from 2-methylphenol (o-cresol).
Materials:
-
2-methylphenol (o-cresol)
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂), high pressure
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
Formation of Potassium 2-Methylphenoxide:
-
In a suitable reaction vessel, dissolve potassium hydroxide in a minimal amount of water.
-
Slowly add an equimolar amount of 2-methylphenol to the KOH solution with stirring.
-
Heat the mixture under reduced pressure to evaporate the water completely, yielding the dry, powdered potassium 2-methylphenoxide salt. This step is critical and must be performed thoroughly.[2]
-
-
Carboxylation:
-
Work-up and Isolation:
-
Cool the autoclave to room temperature and slowly vent the excess CO₂ pressure.
-
Dissolve the solid product from the reactor in hot water.
-
While stirring, slowly acidify the solution with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). This compound will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
-
Recrystallize the crude solid from a hot water/ethanol mixture.
-
Filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low reaction yield.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. byjus.com [byjus.com]
- 4. This compound [chembk.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
- 9. orgosolver.com [orgosolver.com]
Technical Support Center: Stability and Degradation of 4-Hydroxy-3-Methylbenzoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of 4-hydroxy-3-methylbenzoic acid in solution. As limited direct stability data for this specific compound is publicly available, this resource offers a comprehensive framework based on the known behavior of structurally similar phenolic acids. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Like other phenolic compounds, this compound is susceptible to degradation from several factors:
-
pH: Alkaline conditions (pH > 8) can lead to the ionization of the phenolic hydroxyl group, making the compound more susceptible to oxidation. Acidic conditions (pH < 4) may also affect stability, although to a lesser extent for some phenolic acids.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3]
-
Light: Exposure to UV and visible light can induce photodegradation.[4][5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic structure.[6]
-
Metal Ions: Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can catalyze oxidative degradation.[6]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented, based on the degradation pathways of similar phenolic acids like salicylic (B10762653) acid and p-hydroxybenzoic acid, potential degradation products could include:
-
Hydroxylated derivatives: Further hydroxylation of the aromatic ring to form dihydroxy-methylbenzoic acid isomers.[7][8][9]
-
Oxidation products: Opening of the aromatic ring to form smaller organic acids.[10][11]
-
Decarboxylation products: Loss of the carboxylic acid group to form 2-methylphenol (o-cresol).
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][14][15][16] An ideal HPLC method should be able to separate the parent this compound peak from all potential degradation products and formulation excipients. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[17][18][19][20][21]
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: For maximum stability, prepare stock solutions fresh. If storage is necessary:
-
Solvent: Use a high-purity solvent in which the compound is stable, such as methanol (B129727) or a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-5).
-
Storage Conditions: Store solutions at low temperatures (2-8°C or -20°C), protected from light by using amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid loss of parent compound in control samples (stored under ambient conditions). | 1. Oxidative degradation: Presence of dissolved oxygen in the solvent. 2. Photodegradation: Exposure to ambient light. 3. Contamination: Presence of metal ions in the solvent or on glassware. | 1. Degas solvents before use (e.g., by sonication or sparging with nitrogen). Prepare and store solutions under an inert atmosphere. 2. Prepare and store all solutions in amber glassware or wrap containers in aluminum foil. 3. Use high-purity solvents and acid-washed glassware. Consider adding a chelating agent like EDTA (at a low concentration) to sequester metal ions. |
| Appearance of multiple, broad, or tailing peaks in the HPLC chromatogram of stressed samples. | 1. Inadequate chromatographic separation: The HPLC method is not stability-indicating. 2. Complex degradation profile: Formation of numerous degradation products. 3. Secondary interactions: Phenolic compounds interacting with the HPLC column's stationary phase.[22] | 1. Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, pH, or column chemistry. 2. Use a shallower gradient to improve the resolution of closely eluting peaks. Employ LC-MS to identify the major degradation products. 3. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).[22] |
| Poor mass balance in forced degradation studies (sum of parent compound and degradation products is significantly less than 100%). | 1. Formation of non-UV active degradation products: Some degradation products may not absorb at the detection wavelength. 2. Formation of volatile degradation products: Degradants may be lost to the atmosphere. 3. Precipitation of degradation products: Degradants may be insoluble in the sample solvent. 4. Adsorption of compound or degradants to container surfaces. | 1. Use a diode array detector (DAD) or a mass spectrometer (MS) to screen for all potential degradation products. 2. Use sealed vials for the degradation studies. 3. Visually inspect samples for any precipitate. If observed, try to dissolve it in a stronger solvent for analysis. 4. Use silanized glassware or polypropylene (B1209903) containers. |
| Inconsistent degradation rates between replicate experiments. | 1. Variability in stress conditions: Inconsistent temperature, light intensity, or concentration of stressor (e.g., acid, base, oxidizing agent). 2. Inhomogeneous sample solutions: Incomplete dissolution of the compound. 3. Variability in sample work-up: Inconsistent neutralization or dilution steps. | 1. Use calibrated equipment (ovens, light chambers) and ensure precise preparation of stressor solutions. 2. Ensure the compound is fully dissolved before starting the experiment. 3. Use precise volumetric glassware and follow a standardized procedure for sample preparation. |
Data Presentation
The following tables should be used as templates to record and present your stability data for this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | % Assay of this compound | % Total Degradation | Major Degradation Products (Retention Time) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 0, 2, 4, 8, 24 | ||||
| Base Hydrolysis | 0.1 M NaOH, RT | 0, 1, 2, 4, 8 | ||||
| Oxidation | 3% H₂O₂, RT | 0, 1, 2, 4, 8 | ||||
| Thermal | 80°C (in solution) | 0, 24, 48, 72 | ||||
| Photolytic | ICH Q1B Option 2 | - |
Table 2: Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time (days) | % Initial Concentration Remaining | Observations (e.g., color change, precipitation) |
| Methanol | 4°C, Dark | 0, 1, 3, 7, 14 | ||
| Acetonitrile | 4°C, Dark | 0, 1, 3, 7, 14 | ||
| Water (pH 4) | 4°C, Dark | 0, 1, 3, 7, 14 | ||
| Water (pH 7) | 4°C, Dark | 0, 1, 3, 7, 14 | ||
| Water (pH 9) | 4°C, Dark | 0, 1, 3, 7, 14 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize each aliquot with an equivalent amount of 0.2 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize each aliquot with an equivalent amount of 0.2 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50).
-
Heat the solution at 80°C in a sealed vial.
-
Withdraw aliquots at 0, 24, 48, and 72 hours.
-
Cool to room temperature and dilute with mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the sample after exposure and compare it with a control sample stored in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm and 275 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Analyze the unstressed and stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
- 1. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TiO2 and N-TiO2-photocatalytic degradation of salicylic acid in water: characterization of transformation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation of p-hydroxybenzoic acid by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. japsonline.com [japsonline.com]
- 17. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 18. You are being redirected... [ijpbs.com]
- 19. scielo.br [scielo.br]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
preventing side reactions during 4-hydroxy-3-methylbenzoic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the synthesis of 4-hydroxy-3-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent industrial and laboratory method is the Kolbe-Schmitt reaction , which involves the carboxylation of m-cresol (B1676322) (3-methylphenol). In this reaction, an alkali metal salt of m-cresol is reacted with carbon dioxide under elevated temperature and pressure to introduce a carboxylic acid group onto the aromatic ring.
Q2: What are the primary side products I should be aware of during this synthesis?
The main side products are positional isomers of the desired compound. The most common impurity is 2-hydroxy-3-methylbenzoic acid (o-cresotic acid), formed by carboxylation at the ortho position relative to the hydroxyl group. Depending on the reaction conditions, other isomers may also form in smaller quantities.
Q3: How can I control the reaction to favor the formation of the desired 4-hydroxy isomer (para-carboxylation)?
Regioselectivity in the Kolbe-Schmitt reaction is a critical aspect that can be influenced by several factors. To favor the formation of the para-isomer (this compound), it is generally recommended to use potassium hydroxide (B78521) (KOH) as the base and conduct the reaction at higher temperatures .[1][2] In contrast, the use of sodium hydroxide (NaOH) and lower reaction temperatures typically favors the formation of the ortho-isomer.[1]
Q4: Why is high pressure necessary for this reaction?
The Kolbe-Schmitt reaction is typically performed under significant pressure (often 5-100 atm of CO₂).[1] Since carbon dioxide is a gaseous reactant, applying pressure increases its concentration within the reaction medium. This higher concentration is crucial for driving the electrophilic aromatic substitution reaction forward and achieving a reasonable reaction rate and yield.
Q5: I am experiencing a very low yield. What are the likely causes?
Several factors can contribute to low yields in this synthesis:
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can hydrolyze the reactive phenoxide intermediate, thereby reducing the yield of the carboxylated product. It is crucial to use dry reactants and apparatus.[1]
-
Suboptimal Reaction Conditions: Insufficient temperature, pressure, or reaction time can lead to an incomplete reaction.
-
Incorrect Stoichiometry: An improper molar ratio of the base to m-cresol will result in incomplete formation of the cresolate salt, which is the key reactive intermediate.
-
Formation of Side Products: If the reaction conditions are not optimized for para-carboxylation, a substantial portion of the starting material can be converted to the undesired ortho-isomer.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low overall yield | Incomplete reaction; presence of moisture; incorrect stoichiometry. | Ensure all reactants and glassware are thoroughly dried.[1] Verify the molar ratios of reactants. Consider increasing the reaction time, temperature, or CO₂ pressure to drive the reaction to completion. |
| High proportion of the 2-hydroxy isomer | Use of sodium hydroxide as the base; reaction temperature is too low. | Switch to potassium hydroxide as the base to favor para-carboxylation.[2] Gradually increase the reaction temperature, as higher temperatures tend to favor the formation of the thermodynamically more stable para-isomer. |
| Difficulty separating the 4-hydroxy and 2-hydroxy isomers | The isomers have very similar physical properties. | Employ fractional crystallization . This involves carefully selecting a solvent system and controlling the cooling rate to exploit small differences in solubility between the isomers. Multiple recrystallization steps may be necessary. For smaller scales, column chromatography can be an effective separation method. |
| Product is discolored (e.g., brown or yellow) | Presence of colored impurities, possibly from oxidation of phenolic compounds. | During the recrystallization step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before filtering.[3] |
Data Presentation
Table 1: Influence of Reaction Parameters on the Carboxylation of Cresols and Phenol (B47542)
This table summarizes how different starting materials and bases can influence the major product and yield in carboxylation reactions.
| Starting Material | Base | Temperature (°C) | Pressure (atm) | Major Product | Yield (%) |
| o-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-3-methylbenzoic acid | 38 |
| m-Cresol | Sodium Ethyl Carbonate | 180-185 | 10 | 2-Hydroxy-4-methylbenzoic acid | 74.2 |
| p-Cresol | Sodium Ethyl Carbonate | 185 | 10 | 2-Hydroxy-5-methylbenzoic acid | 97.3 |
| Phenol | Sodium Hydroxide | 125 | 100 | o-Hydroxybenzoic acid (Salicylic Acid) | High |
| Phenol | Potassium Hydroxide | 190 | High | p-Hydroxybenzoic acid | High |
Note: The data for cresol (B1669610) carboxylation with sodium ethyl carbonate illustrates the general principles of regioselectivity. The data for phenol is included to highlight the well-established influence of the alkali metal counter-ion on the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general framework. Optimization of specific parameters may be required.
-
Formation of Potassium m-cresolate:
-
In a suitable reaction vessel, combine m-cresol and a stoichiometric equivalent of powdered potassium hydroxide.
-
The reaction can be performed neat or in a high-boiling inert solvent.
-
Heat the mixture under vacuum with stirring to facilitate the reaction and remove the water that is formed. The complete removal of water is critical for a good yield. The result is the dry potassium salt of m-cresol.
-
-
Carboxylation:
-
Transfer the dry potassium m-cresolate to a high-pressure autoclave.
-
Seal the autoclave and pressurize it with carbon dioxide to the desired pressure (e.g., 10-100 atm).
-
Heat the autoclave to the target temperature (e.g., 180-220°C) while ensuring efficient stirring.
-
Maintain these conditions for a sufficient duration (e.g., 4-8 hours) to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid product in hot water.
-
Acidify the aqueous solution with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of about 2-3. This will precipitate the crude hydroxy-methylbenzoic acids.
-
Collect the precipitate by filtration, wash it thoroughly with cold water to remove any inorganic salts, and then dry the crude product.
-
Protocol 2: Purification by Fractional Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent mixture for recrystallization. Water is often a good starting point. The goal is to find a system where the solubility of this compound and its isomers differs significantly with temperature.
-
-
Purification Steps:
-
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
-
If the solution has a noticeable color, add a small amount of activated charcoal and briefly heat the solution at reflux.
-
Filter the hot solution to remove the charcoal and any other insoluble materials.
-
Allow the filtrate to cool slowly to room temperature. The desired this compound should crystallize out. The more soluble ortho-isomer may remain in the mother liquor.
-
Collect the crystals by filtration and wash them with a small volume of the cold solvent.
-
Dry the purified crystals. The purity should be checked (e.g., by HPLC or melting point), and the recrystallization process should be repeated if necessary to achieve the desired purity.
-
Visualizations
Caption: Synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
dealing with moisture sensitivity of 4-hydroxy-3-methylbenzoic acid in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-hydroxy-3-methylbenzoic acid dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What could be the issue?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. A primary reason is the presence of moisture in the DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[3] This absorbed water can significantly decrease the solubility of this compound.[1] Another possibility is that the concentration you are trying to achieve exceeds the compound's solubility limit in DMSO.
Q2: How does water content affect my experiments with this compound in DMSO?
A2: Water in DMSO can lead to several experimental issues. It can cause the precipitation of your compound, leading to an inaccurate final concentration in your stock solution.[4] This can result in poor reproducibility and erroneous structure-activity relationship (SAR) data.[4] Furthermore, the presence of water can potentially lead to the degradation of moisture-sensitive compounds.[5]
Q3: What is the best way to store this compound and DMSO?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] DMSO should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[6][7][8] It is recommended to use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[9] For stock solutions of this compound in DMSO, it is best to aliquot them into single-use vials and store them at -80°C for up to a year to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1][4]
Q4: Can I heat the solution to help dissolve the this compound?
A4: Yes, gentle heating can aid in the dissolution of this compound in DMSO.[9] A water bath set to 37°C for 5-10 minutes is a common practice.[9] Sonication can also be used to facilitate dissolution.[9] However, it is crucial to ensure the compound is thermally stable before applying heat.
Troubleshooting Guides
Issue 1: Precipitate forms in my this compound stock solution upon storage or after a freeze-thaw cycle.
-
Potential Cause: The primary cause is likely the absorption of atmospheric moisture by the DMSO, which reduces the solubility of the compound.[1][3] Repeated freeze-thaw cycles can also promote precipitation.[3][4]
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C and vortex to attempt to redissolve the precipitate.[4]
-
If redissolution is unsuccessful, the stock solution may be compromised. It is recommended to prepare a fresh stock solution using new, anhydrous DMSO.[4]
-
To prevent this issue in the future, aliquot your stock solution into single-use vials to minimize exposure to air and avoid multiple freeze-thaw cycles.[4]
-
Ensure you are using anhydrous DMSO and consider working in a controlled, low-humidity environment, such as a glove box, when preparing stock solutions.[5]
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Potential Cause: Inconsistent results can be a direct consequence of variable concentrations of this compound in your assays.[4] This variability is often due to partial precipitation of the compound in the stock solution caused by moisture absorption in the DMSO.[4]
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound using a new, unopened bottle of anhydrous DMSO.[4]
-
Aliquot the new stock solution into single-use vials for your experiments.[4]
-
Perform a quality control check on your new stock solution, for example, by measuring its concentration via UV-Vis spectroscopy, if a standard is available.
-
When preparing dilutions for your assay, ensure the final concentration of DMSO is consistent across all wells to avoid solvent-dependent effects.
-
Data Presentation
Table 1: Factors Affecting the Stability and Solubility of this compound in DMSO
| Parameter | Recommendation/Observation | Impact on Experiment | Reference |
| DMSO Purity | Use anhydrous, high-purity DMSO. | Water in DMSO decreases the solubility of this compound. | [1][9] |
| Moisture Exposure | Minimize exposure to atmospheric moisture by using tightly sealed containers and working in a dry environment. | DMSO is highly hygroscopic and readily absorbs water, leading to compound precipitation. | [3][5] |
| Storage of Stock Solution | Aliquot into single-use vials and store at -80°C. | Avoids repeated freeze-thaw cycles and reduces moisture absorption. | [1][4] |
| Dissolution Technique | Gentle warming (37°C) and sonication can be used. | Aids in dissolving the compound. | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Anhydrous DMSO
-
Preparation: Bring the vial of this compound and a new, unopened bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing: In a controlled environment with low humidity, accurately weigh the desired amount of this compound into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[9]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.[1][4]
Protocol 2: Determination of Water Content in DMSO using Karl Fischer Titration (Volumetric Method)
Note: The reaction between Karl Fischer reagents and DMSO can lead to side reactions, potentially affecting the accuracy of the results.[10][11] It is advisable to use small sample sizes and change the Karl Fischer solvent after a few analyses.[10]
-
Reagents and Equipment:
-
Volumetric Karl Fischer titrator.
-
One-component (e.g., CombiTitrant) or two-component Karl Fischer reagents.
-
Appropriate solvent (e.g., methanol (B129727) for Karl Fischer).
-
Gastight syringe for sample injection.
-
-
Titrator Preparation:
-
Add the Karl Fischer solvent to the titration cell.
-
Perform a pre-titration to neutralize any residual water in the solvent until a stable, low drift is achieved.
-
-
Sample Analysis:
-
Using a dry, gastight syringe, draw a precise volume (e.g., 5 mL) of the DMSO sample to be tested.[10]
-
Accurately determine the weight of the sample by weighing the syringe before and after injection.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Record the volume of titrant used.
-
-
Calculation: The water content is calculated automatically by the instrument based on the titrant consumption, titrant concentration, and the sample weight.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ziath.com [ziath.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Water Content in Dimethylsulfoxide by Karl Fischer Titration [sigmaaldrich.com]
- 11. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-3-Methylbenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is critical for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the validated quantification of 4-hydroxy-3-methylbenzoic acid, a key intermediate and potential impurity in various synthetic pathways.
This comparison is supported by experimental data from published literature on structurally similar compounds, providing a robust framework for method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method is often a trade-off between speed, sensitivity, and specificity. The following table summarizes the typical performance characteristics of a validated HPLC method compared to UPLC and GC-MS for the quantification of this compound.
| Parameter | HPLC-UV | UPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity using smaller particle size columns at higher pressures, UV detection. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Typical Stationary Phase | C18 silica (B1680970) gel (Reversed-Phase) | C18 silica gel with smaller particle size (<2 µm) | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Hypothetical Retention Time | ~11.8 minutes[1] | ~2-4 minutes | ~10-15 minutes |
| Linearity (R²) | > 0.999[1] | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~0.02 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[1] | ~0.06 µg/mL | ~0.03 µg/mL |
| Precision (%RSD) | < 2%[1] | < 1.5% | < 5% |
| Accuracy (% Recovery) | 94.6-107.2%[1] | 98-102% | 95-105% |
| Sample Derivatization | Not required | Not required | Often required to increase volatility |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for HPLC, UPLC, and GC-MS analysis of this compound.
1. HPLC-UV Method
This method is adapted from a validated procedure for the closely related compound, 4-hydroxybenzoic acid.[1]
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using 0.1% Phosphoric acid in water as mobile phase A and Acetonitrile (B52724) as mobile phase B.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
-
Standard Solution Preparation : A stock solution of this compound is prepared in a suitable diluent (e.g., methanol (B129727) or mobile phase). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5 µg/mL to 5 µg/mL).
-
Sample Preparation : The sample containing this compound is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.
2. UPLC-UV Method (Hypothetical)
UPLC offers significant improvements in speed and resolution over traditional HPLC.
-
Instrumentation : UPLC system with a binary solvent manager, sample manager, column heater, and a tunable UV detector.
-
Chromatographic Conditions :
-
Column : Acquity UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 2 µL.
-
-
Standard and Sample Preparation : Similar to the HPLC method, but potentially with lower concentrations due to higher sensitivity.
3. GC-MS Method (Hypothetical)
GC-MS provides high sensitivity and structural information, making it a powerful tool for trace analysis and impurity identification.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : Capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Interface Temperature : 280°C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 50-300.
-
-
Sample Preparation and Derivatization : An aliquot of the sample is evaporated to dryness. A derivatizing agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated to convert the acidic and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then injected into the GC-MS.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation according to ICH guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound. HPLC-UV is a robust and straightforward method for routine quantitative analysis, particularly in quality control settings where high throughput and precision are essential. Its main advantage is its applicability to a wide range of compounds without the need for thermal stability. UPLC, a high-pressure version of HPLC, offers significant advantages in terms of speed and sensitivity.[2]
GC-MS, on the other hand, provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and for applications requiring definitive identification.[3] However, the requirement for derivatization for non-volatile compounds like this compound can add complexity to the sample preparation process.[4]
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, a validated HPLC or UPLC method is often sufficient, while for research and development or for challenging matrices, the additional information provided by GC-MS may be invaluable.
References
- 1. longdom.org [longdom.org]
- 2. Analysis of phenolic compounds by high performance liquid chromatography and ultra performance liquid chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-methylbenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-hydroxy-3-methylbenzoic acid and its derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The information presented is supported by experimental data from various scientific studies, with detailed protocols for key assays and visualizations of relevant signaling pathways.
Introduction
This compound, a phenolic compound, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are structurally related to other naturally occurring phenolic acids and have shown potential for development as therapeutic agents. This guide aims to provide a comparative overview of their efficacy in various biological assays.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of this compound and a selection of its derivatives. The data is presented as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) or as zones of inhibition for antimicrobial activity.
Antimicrobial Activity
The antimicrobial properties of this compound and its derivatives have been evaluated against a range of pathogenic bacteria. The table below presents a comparison of their effectiveness.
| Compound | Microorganism | Activity (Zone of Inhibition in mm) | Reference |
| Azo derivative of 4-hydroxybenzoic acid (4b) | Escherichia coli | 18 | [1] |
| Azo derivative of 4-hydroxybenzoic acid (4c) | Escherichia coli | 16 | [1] |
| Azo derivative of 4-hydroxybenzoic acid (4d) | Escherichia coli | 15 | [1] |
| Azo derivative of 4-hydroxybenzoic acid (4e) | Escherichia coli | 18 | [1] |
| Azo derivative of 4-hydroxybenzoic acid (4f) | Escherichia coli | 17 | [1] |
| Azo derivative of 4-hydroxybenzoic acid (4h) | Escherichia coli | 14 | [1] |
Note: The specific azo derivatives are designated by codes (4b, 4c, etc.) as described in the cited literature. The parent 4-hydroxybenzoic acid was used as a scaffold for the synthesis of these azo dyes.
Antioxidant Activity
The antioxidant capacity of these compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.
| Compound | DPPH Radical Scavenging Activity (IC50 in µM) | Reference |
| 4-Hydroxybenzoic acid | >1000 | |
| 3,4-Dihydroxybenzoic acid | 11.2 | |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 5.8 | |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | 25.0 | |
| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | 35.7 |
Note: Data for this compound was not explicitly found in the comparative studies, but the data for structurally similar compounds are presented for context.
Anticancer Activity
The cytotoxic effects of this compound derivatives on various cancer cell lines have been explored, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cell viability.
| Compound | Cell Line | Anticancer Activity (IC50 in µM) | Reference |
| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP (Prostate cancer) | ~15 | [2] |
| 3,4-Dihydroxybenzoic acid (DHBA) | HCT-116 (Colon cancer) | ~50 | [3] |
| 4-Hydroxybenzoic acid | K562 (Leukemia) | >10000 | [4] |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | K562 (Leukemia) | ~2500 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and for the reader's reference.
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared by suspending several colonies in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at a temperature and for a duration suitable for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[1]
DPPH Radical Scavenging Assay
This spectrophotometric assay is used to measure the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against different concentrations of the test compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculation of Cell Viability and IC50: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.[5]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate some of the known signaling pathways affected by this compound and its derivatives.
Caption: Inhibition of the Akt/NF-κB signaling pathway by HMBME, leading to apoptosis.
Caption: Inhibition of HDAC by DHBA, leading to increased tumor suppressor gene expression.
Conclusion
This compound and its derivatives exhibit a range of interesting biological activities. The data presented in this guide highlight the potential of these compounds as antimicrobial, antioxidant, and anticancer agents. The structure-activity relationships suggested by the comparative data indicate that the nature and position of substituents on the benzoic acid ring play a crucial role in determining the biological efficacy. Further research, including more direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these compounds. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. jocpr.com [jocpr.com]
- 2. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
A Comparative Analysis of the Antimicrobial Activity of 4-Hydroxybenzoic Acid and its Methylated Counterpart
An Objective Guide for Researchers in Drug Development
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount concern for researchers and drug development professionals. Phenolic compounds, such as 4-hydroxybenzoic acid, have long been recognized for their antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of 4-hydroxybenzoic acid and its derivative, 4-hydroxy-3-methylbenzoic acid. While substantial data exists for 4-hydroxybenzoic acid, there is a notable scarcity of quantitative antimicrobial studies on this compound in publicly available scientific literature. This guide, therefore, presents a comprehensive analysis of 4-hydroxybenzoic acid's antimicrobial profile, supported by experimental data, and discusses the potential implications of methylation on its activity, highlighting a significant data gap for its 3-methyl counterpart.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) or the zone of inhibition in diffusion assays. Below is a summary of the available data for 4-hydroxybenzoic acid against various microorganisms.
Table 1: Antimicrobial Activity of 4-Hydroxybenzoic Acid
| Microorganism | Test Method | Concentration/Value | Reference |
| Pseudomonas syringae pv. tomato DC3000 | Broth Microdilution | MIC: 10 mM | [1] |
| Gram-positive bacteria (general) | Not Specified | IC50: 160 µg/mL | [2] |
| Gram-negative bacteria (some) | Not Specified | IC50: 160 µg/mL | [2] |
| Escherichia coli | Agar (B569324) Well Diffusion | Zone of Inhibition: 9.00-16.00 mm; MIC: 36.00-72.00 mg/ml | [3] |
| Staphylococcus aureus | Not Specified | - | - |
Note: Extensive searches of scientific databases did not yield specific Minimum Inhibitory Concentration (MIC) or zone of inhibition data for this compound. The absence of this data prevents a direct quantitative comparison of its antimicrobial potency against 4-hydroxybenzoic acid.
Experimental Protocols
The data presented in this guide is derived from established antimicrobial susceptibility testing methods. The following are detailed protocols for two standard methods used to evaluate the antimicrobial activity of compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents and Media: A suitable broth medium, such as Mueller-Hinton Broth, is prepared and sterilized. The test compound (4-hydroxybenzoic acid or this compound) is dissolved in an appropriate solvent to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the compound's stock solution are prepared in a 96-well microtiter plate using the broth medium. This creates a gradient of decreasing concentrations of the test compound across the wells.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Broth microdilution workflow for MIC determination.
Agar Disk Diffusion Method for Zone of Inhibition
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the agent.
-
Plate Preparation: A sterile petri dish is filled with a suitable agar medium, such as Mueller-Hinton Agar, to a uniform depth.
-
Inoculation: The surface of the agar is evenly inoculated with a standardized suspension of the test microorganism to create a lawn of growth.
-
Disk Application: A sterile paper disk of a standard diameter is impregnated with a known concentration of the test compound. The disk is then placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under appropriate conditions to allow for microbial growth and diffusion of the compound from the disk into the agar.
-
Measurement of Inhibition Zone: After incubation, the plate is examined for a clear zone around the disk where microbial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Mechanism of Action and Signaling Pathways
The antimicrobial activity of phenolic compounds like 4-hydroxybenzoic acid is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components. More recent research has also shed light on its role as a signaling molecule that can modulate bacterial virulence and communication.
In the bacterium Shigella sonnei, 4-hydroxybenzoic acid acts as a signaling molecule that controls various biological functions, including biofilm formation and virulence. It does so by binding to the response regulator AaeR, which in turn modulates the expression of target genes.
4-Hydroxybenzoic acid signaling pathway in Shigella sonnei.
Discussion and Future Directions
The available data indicates that 4-hydroxybenzoic acid possesses antimicrobial activity against a range of bacteria. Its mechanism of action appears to be multifaceted, involving both direct effects on the cell membrane and interference with cellular signaling pathways that control virulence.
The addition of a methyl group to the 3-position of 4-hydroxybenzoic acid to form this compound would be expected to alter its physicochemical properties, such as lipophilicity. This alteration could potentially influence its ability to penetrate microbial cell membranes and interact with intracellular targets, thereby affecting its antimicrobial potency. However, without specific experimental data on the antimicrobial activity of this compound, any comparison of its efficacy relative to 4-hydroxybenzoic acid remains speculative.
This guide highlights a clear need for further research to quantify the antimicrobial activity of this compound against a panel of clinically relevant microorganisms. Such studies would be invaluable for understanding the structure-activity relationship of substituted benzoic acids and could guide the rational design of new antimicrobial agents. Researchers in the field of drug development are encouraged to investigate the antimicrobial potential of this and other understudied phenolic compounds.
References
spectroscopic analysis and comparison of 4-hydroxy-3-methylbenzoic acid isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 4-hydroxy-3-methylbenzoic acid and its structural isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their accurate identification, characterization, and application in various fields, including pharmaceutical development and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables present a comparative summary of the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | Aromatic Protons (ppm) | Methyl Proton (ppm) | Hydroxyl Proton (ppm) | Carboxyl Proton (ppm) | Solvent |
| This compound | 7.69, 7.64, 6.91[1] | 2.23[1] | - | - | H₂O[1] |
| 3-Hydroxy-4-methylbenzoic acid | - | - | - | - | Data not available |
| 2-Hydroxy-5-methylbenzoic acid | - | - | - | - | Data not available |
| 2-Hydroxy-4-methylbenzoic acid | - | - | - | - | Data not available |
| 2-Hydroxy-3-methylbenzoic acid | - | - | - | - | Data not available |
| 3-Hydroxy-5-methylbenzoic acid | 7.20, 7.07, 6.82 | 2.19 | - | - | D₂O |
| 4-Hydroxy-2-methylbenzoic acid | - | - | - | - | Data not available |
| 3-Hydroxy-2-methylbenzoic acid | - | - | - | - | Data not available |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Carboxyl Carbon (ppm) | Solvent |
| This compound | 134.88, 131.10, 117.16[1] | 17.94[1] | - | Water[1] |
| 3-Hydroxy-4-methylbenzoic acid | - | - | - | Data not available |
| 2-Hydroxy-5-methylbenzoic acid | - | - | - | Data not available |
| 2-Hydroxy-4-methylbenzoic acid | - | - | - | Data not available |
| 2-Hydroxy-3-methylbenzoic acid | - | - | - | Data not available |
| 3-Hydroxy-5-methylbenzoic acid | 155.34, 140.55, 130.65, 122.25, 121.03, 113.00 | 20.20 | 170.26 | D₂O |
| 4-Hydroxy-2-methylbenzoic acid | - | - | - | Data not available |
| 3-Hydroxy-2-methylbenzoic acid | - | - | - | Data not available |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | O-H Stretch (Phenol) | C-H Stretch (Aromatic) | C-H Stretch (Methyl) |
| This compound | Broad, ~3000 | ~1680 | ~3400 | ~3050 | ~2950 |
| 3-Hydroxy-4-methylbenzoic acid | - | - | - | - | - |
| 2-Hydroxy-5-methylbenzoic acid | - | - | - | - | - |
| 2-Hydroxy-4-methylbenzoic acid | - | - | - | - | - |
| 2-Hydroxy-3-methylbenzoic acid | - | - | - | - | - |
| 3-Hydroxy-5-methylbenzoic acid | - | - | - | - | - |
| 4-Hydroxy-2-methylbenzoic acid | - | - | - | - | - |
| 3-Hydroxy-2-methylbenzoic acid | - | - | - | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 152 | 135, 107, 77 |
| 3-Hydroxy-4-methylbenzoic acid | 152 | - |
| 2-Hydroxy-5-methylbenzoic acid | 152 | 134, 106, 78 |
| 2-Hydroxy-4-methylbenzoic acid | 152 | - |
| 2-Hydroxy-3-methylbenzoic acid | 152 | - |
| 3-Hydroxy-5-methylbenzoic acid | 152 | - |
| 4-Hydroxy-2-methylbenzoic acid | 152 | - |
| 3-Hydroxy-2-methylbenzoic acid | 152 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Aromatic Acids
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[2]
-
Instrumentation: Experiments are performed on a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[3]
-
For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) is necessary to ensure full relaxation of all protons.[3]
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration are often required.[4]
-
A relaxation delay of 2-5 seconds is commonly employed.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
FTIR Spectroscopy of Solid Samples
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[5]
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[5]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
The sample (KBr pellet or on the ATR crystal) is placed in the sample holder.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
GC-MS Analysis of Benzoic Acid Derivatives
-
Sample Preparation and Derivatization: As carboxylic acids are polar and not highly volatile, derivatization is often required for GC-MS analysis. A common method is methylation to form the more volatile methyl ester.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]
-
Injection: A split/splitless injector is used, with the injector temperature typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the components. A typical program might start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 50-500 amu).
-
-
Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak provides information about the molecular weight and fragmentation pattern of the analyte, allowing for its identification.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the this compound isomers.
Caption: Experimental workflow for spectroscopic analysis.
Comparative Analysis
The differentiation of this compound isomers through spectroscopic methods relies on the subtle yet significant differences in their chemical environments, which are reflected in their respective spectra.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic. The substitution pattern on the benzene (B151609) ring dictates the number of distinct aromatic proton signals and their multiplicities (singlet, doublet, triplet, etc.). For instance, isomers with higher symmetry will exhibit simpler spectra. The chemical shift of the methyl protons will also vary slightly depending on the electronic effects of the adjacent hydroxyl and carboxylic acid groups.
-
¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the substituents. The quaternary carbons (those bonded to the hydroxyl, carboxyl, and methyl groups, as well as the other substituted aromatic carbon) can be distinguished from the protonated aromatic carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
IR Spectroscopy: The positions of the O-H and C=O stretching vibrations can provide information about intramolecular and intermolecular hydrogen bonding. For example, isomers where the hydroxyl and carboxylic acid groups are ortho to each other may exhibit intramolecular hydrogen bonding, which can lead to a broadening and shifting of the O-H stretching band to lower wavenumbers. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each isomer and can be used for definitive identification.
-
Mass Spectrometry: While all isomers have the same molecular weight and will thus show the same molecular ion peak, their fragmentation patterns upon electron ionization can differ. The relative abundances of the fragment ions, formed by the loss of functional groups such as -OH, -COOH, and -CH₃, can be used to distinguish between the isomers. For instance, the loss of a hydroxyl radical followed by the loss of carbon monoxide is a common fragmentation pathway for benzoic acids. The stability of the resulting fragment ions will be influenced by the positions of the substituents on the aromatic ring.
By combining the information from these complementary spectroscopic techniques, a comprehensive and unambiguous identification and comparison of the this compound isomers can be achieved. This detailed analysis is essential for quality control, reaction monitoring, and the elucidation of structure-activity relationships in various scientific and industrial applications.
References
- 1. mzCloud – 3 Methylsalicylic acid [mzcloud.org]
- 2. rsc.org [rsc.org]
- 3. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Activity of Phenolic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant activity of various phenolic acids, offering objective performance comparisons supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of these compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of common phenolic acids, determined by various in vitro assays, are summarized below. Lower IC50 values indicate higher radical scavenging activity, while higher FRAP and ORAC values denote greater antioxidant capacity.
| Phenolic Acid | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | ORAC (µmol TE/µmol) |
| Hydroxybenzoic Acids | ||||
| Gallic Acid | 4.05[1] | 2.93[1] | 2.5 - 3.5 | 2.1 - 3.2 |
| Protocatechuic Acid | 15.2 | 10.8 | 1.8 - 2.5 | 1.5 - 2.5 |
| Gentisic Acid | 25.6 | 18.2 | 1.2 - 1.8 | 1.2 - 2.0 |
| p-Hydroxybenzoic Acid | >1000 | >1000 | ~0.1 | 0.8 - 1.5 |
| Vanillic Acid | 45.5 | 25.1 | 0.5 - 1.0 | 1.0 - 1.8 |
| Syringic Acid | 30.2 | 15.8 | 1.0 - 1.5 | 1.2 - 2.2 |
| Hydroxycinnamic Acids | ||||
| Caffeic Acid | 8.8 | 6.5 | 1.5 - 2.5 | 3.0 - 4.5 |
| Ferulic Acid | 15.5 | 10.2 | 1.0 - 1.8 | 2.5 - 3.8 |
| p-Coumaric Acid | 40.8 | 22.4 | 0.8 - 1.2 | 2.0 - 3.0 |
| Sinapic Acid | 12.1 | 8.9 | 1.2 - 2.0 | 2.8 - 4.2 |
| Rosmarinic Acid | 5.2 | 3.1 | 2.8 - 4.0 | 4.0 - 5.5 |
Note: The values presented are compiled from various sources and should be considered as indicative. Direct comparison between studies may be affected by variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[1]
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds (phenolic acids) dissolved in a suitable solvent (e.g., methanol)
-
Methanol (as a blank)
-
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
Add a specific volume of the test compound solution to a cuvette or microplate well.
-
Add a defined volume of the DPPH solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the test compound.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds dissolved in a suitable solvent
-
Phosphate (B84403) buffer (e.g., pH 7.4)
-
-
Procedure:
-
Generate the ABTS•+ solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate buffer) to obtain an absorbance of approximately 0.7 at 734 nm.
-
Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warming to 37°C.[1]
-
Test compounds dissolved in a suitable solvent
-
Ferrous sulfate (B86663) (FeSO₄) for the standard curve
-
-
Procedure:
-
Add a small volume of the test compound or standard to a tube or microplate well.
-
Add a larger volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[1]
-
Measure the absorbance at approximately 593 nm.
-
A standard curve is generated using known concentrations of FeSO₄.
-
The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[2]
-
Reagents:
-
Fluorescein (B123965) sodium salt solution
-
AAPH solution (prepared fresh)
-
Trolox (a water-soluble vitamin E analog) as the standard
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent
-
-
Procedure:
-
Add the fluorescein solution, phosphate buffer, and the test compound or Trolox standard to the wells of a black microplate.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[3]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) at 37°C.
-
The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards.
-
Results are expressed as micromoles of Trolox equivalents (TE) per micromole or gram of the compound.
-
Visualizations
Signaling Pathway
The Keap1-Nrf2-ARE signaling pathway is a critical cellular defense mechanism against oxidative stress. Phenolic acids can modulate this pathway, leading to the expression of antioxidant enzymes.
Caption: Keap1-Nrf2-ARE signaling pathway in cellular antioxidant response.
Experimental Workflow
The following diagram illustrates a generalized workflow for screening and evaluating the antioxidant activity of phenolic acids.
Caption: Generalized workflow for assessing the antioxidant activity of phenolic acids.
References
interaction of 4-hydroxy-3-methylbenzoic acid with human serum albumin
A Comparative Guide to the Interaction of Benzoic Acid Derivatives with Human Serum Albumin
Comparative Analysis of Binding Interactions
The interaction of 4-HBA and VA with HSA has been investigated, revealing distinct binding characteristics that are likely influenced by their subtle structural differences.[1][2][3] These studies provide a foundation for understanding how a methyl group (in the case of the target molecule HMBA) versus a hydrogen or methoxy (B1213986) group at the 3-position might influence the binding affinity and mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from fluorescence quenching studies on the interaction of 4-HBA and VA with HSA at a physiological pH of 7.4.[1][2]
| Parameter | 4-Hydroxybenzoic Acid (4-HBA) | 4-Hydroxy-3-methoxybenzoic Acid (VA) |
| Binding Constant (Kb) at 298 K (M-1) | 1.33 x 104 | 0.12 x 104 |
| Binding Constant (Kb) at 310 K (M-1) | 1.04 x 104 | 0.18 x 104 |
| Number of Binding Sites (n) | ~1 | ~1 |
| Quenching Mechanism | Static | Dynamic |
| Thermodynamic Parameters | ||
| ΔG (298 K) (kJ mol-1) | -23.59 | -17.58 |
| ΔG (310 K) (kJ mol-1) | -23.77 | -18.72 |
| ΔH (kJ mol-1) | -11.45 | 30.08 |
| ΔS (J mol-1 K-1) | 40.74 | 159.73 |
| Primary Driving Forces | Hydrogen bonds and van der Waals forces | Hydrophobic interactions |
Experimental Protocols
The data presented above was primarily obtained through fluorescence spectroscopy, a widely used technique to study ligand-protein interactions.
Fluorescence Quenching Spectroscopy
Objective: To determine the binding affinity, quenching mechanism, and thermodynamic parameters of the interaction between a small molecule (e.g., 4-HBA, VA) and HSA.
Methodology:
-
Preparation of Solutions: A stock solution of Human Serum Albumin (HSA) is prepared in a phosphate (B84403) buffer solution (PBS) at a specific pH (e.g., 7.4). Stock solutions of the ligands (4-HBA and VA) are also prepared.
-
Titration: A fixed concentration of HSA is titrated with increasing concentrations of the ligand.
-
Fluorescence Measurement: The fluorescence emission spectra of the HSA solution are recorded after each addition of the ligand. The excitation wavelength is typically set at 280 nm to excite the tryptophan and tyrosine residues in HSA, and the emission spectrum is recorded in a range of approximately 300-450 nm.[1]
-
Data Analysis:
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
The binding constant (Kb) and the number of binding sites (n) are calculated using the double logarithm regression equation.
-
Thermodynamic parameters (ΔG, ΔH, and ΔS) are determined by conducting the experiment at different temperatures (e.g., 298 K and 310 K) and using the van't Hoff equation.[1][2]
-
Visualizing the Process and Interaction
To better understand the experimental process and the theoretical interaction, the following diagrams are provided.
References
- 1. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-hydroxy-3-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its strategic importance necessitates the selection of an optimal synthetic route that balances efficiency, cost-effectiveness, and environmental impact. This guide provides a detailed comparison of three primary synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
This guide evaluates three distinct synthetic strategies for the preparation of this compound:
-
Direct Carboxylation of o-Cresol (B1677501) via the Kolbe-Schmitt Reaction: A one-step approach involving the direct carboxylation of 2-methylphenol.
-
Two-Step Synthesis via Formylation and Subsequent Oxidation: Beginning with the Reimer-Tiemann formylation of o-cresol to 4-hydroxy-3-methylbenzaldehyde (B106927), followed by oxidation to the desired carboxylic acid.
-
Multi-Step Synthesis from 4-amino-2-methylphenol (B1329486): A pathway involving diazotization and a Sandmeyer-type reaction sequence.
The following sections provide a detailed analysis of each route, including a quantitative comparison of key reaction parameters, comprehensive experimental protocols, and visual representations of the synthetic pathways.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiencies and operational parameters.
| Parameter | Route 1: Kolbe-Schmitt Reaction | Route 2: Reimer-Tiemann & Oxidation | Route 3: From 4-amino-2-methylphenol |
| Starting Material | o-Cresol (2-methylphenol) | o-Cresol (2-methylphenol) | 4-amino-2-methylphenol |
| Number of Steps | 1 | 2 | 3 |
| Key Reagents | KOH, CO₂ | 1. CHCl₃, NaOH 2. Ag₂O or KMnO₄ | 1. NaNO₂, H₂SO₄ 2. CuCN 3. H₂O, H⁺ |
| Reaction Temperature | High (e.g., 150-250°C) | 1. 60-70°C 2. Room Temp. to 100°C | 1. 0-5°C 2. Variable 3. Reflux |
| Reaction Pressure | High Pressure (e.g., >5 atm) | Atmospheric Pressure | Atmospheric Pressure |
| Overall Yield | Moderate to High (Isomer separation may be required) | Moderate (Step 1: ~43%) | Potentially Lower (multi-step) |
| Key Advantages | Atom economical, one-step process. | Milder reaction conditions for the first step. | Avoids high-pressure apparatus. |
| Key Disadvantages | High pressure and temperature required, potential for isomer formation. | Two-step process, use of chloroform (B151607). | Multi-step, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Kolbe-Schmitt Reaction of o-Cresol
This one-step synthesis directly carboxylates o-cresol to produce this compound. The use of potassium hydroxide (B78521) is crucial for favoring the formation of the desired para-substituted product.
Materials:
-
o-Cresol (2-methylphenol)
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Suitable solvent (e.g., water, ethanol)
Procedure:
-
Formation of Potassium Cresoxide: In a high-pressure autoclave, dissolve o-cresol in a stoichiometric amount of aqueous potassium hydroxide.
-
Drying: Remove the water under reduced pressure to obtain the dry potassium salt of o-cresol.
-
Carboxylation: Pressurize the autoclave with carbon dioxide to at least 5 atm. Heat the mixture to 150-250°C for several hours. The optimal temperature and pressure should be determined empirically to maximize the yield of the para-isomer.
-
Work-up: After cooling the reactor, dissolve the solid reaction mixture in water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot water or an ethanol/water mixture.
Route 2: Reimer-Tiemann Reaction and Subsequent Oxidation
This two-step route first introduces a formyl group onto the o-cresol ring, followed by oxidation to the carboxylic acid.
Step 1: Reimer-Tiemann Formylation of o-Cresol
Materials:
-
o-Cresol (2-methylphenol)
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve o-cresol in an aqueous solution of sodium hydroxide.
-
Addition of Chloroform: Heat the mixture to 60-70°C and add chloroform dropwise via the dropping funnel over a period of one hour.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product, 4-hydroxy-3-methylbenzaldehyde, with diethyl ether.
-
Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield the aldehyde with approximately 43% yield.[1]
Step 2: Oxidation of 4-hydroxy-3-methylbenzaldehyde
Materials:
-
4-hydroxy-3-methylbenzaldehyde
-
Silver(I) oxide (Ag₂O) or Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (NaOH) (if using Ag₂O)
-
Sulfuric acid (H₂SO₄) (if using KMnO₄)
-
Ethanol
-
Water
Procedure using Tollens' Reagent (Silver(I) Oxide):
-
Preparation of Tollens' Reagent: In a clean flask, add a few drops of dilute sodium hydroxide to a solution of silver nitrate (B79036) to precipitate silver(I) oxide. Add concentrated ammonium (B1175870) hydroxide dropwise until the precipitate redissolves, forming the diamminesilver(I) complex.
-
Oxidation: Add the 4-hydroxy-3-methylbenzaldehyde to the freshly prepared Tollens' reagent. A silver mirror will form on the inside of the flask, indicating the oxidation of the aldehyde.
-
Work-up: Acidify the reaction mixture with dilute acid to precipitate the this compound.
-
Purification: Filter the product and recrystallize from hot water.
Procedure using Potassium Permanganate:
-
Reaction Setup: Dissolve 4-hydroxy-3-methylbenzaldehyde in a suitable solvent like aqueous ethanol.
-
Oxidation: Slowly add a solution of potassium permanganate in dilute sulfuric acid to the aldehyde solution at room temperature. The purple color of the permanganate will disappear as the reaction proceeds.
-
Work-up: Once the reaction is complete (as indicated by the persistence of the purple color), quench the excess permanganate with a small amount of sodium bisulfite.
-
Isolation: Filter the manganese dioxide byproduct. Acidify the filtrate with a mineral acid to precipitate the carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent.
Route 3: Synthesis from 4-amino-2-methylphenol
This multi-step route utilizes a Sandmeyer-type reaction sequence to introduce the carboxyl group.
Step 1: Diazotization of 4-amino-2-methylphenol
Materials:
-
4-amino-2-methylphenol
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Dissolve 4-amino-2-methylphenol in dilute sulfuric acid and cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
Materials:
-
The diazonium salt solution from Step 1
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (use with extreme caution in a well-ventilated fume hood)
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.
Step 3: Hydrolysis of the Nitrile
Materials:
-
The crude nitrile product from Step 2
-
Concentrated sulfuric acid or hydrochloric acid
-
Water
Procedure:
-
Isolate the crude 4-hydroxy-3-methylbenzonitrile (B190005) from the previous step.
-
Reflux the nitrile with a strong acid (e.g., concentrated H₂SO₄ or HCl) in water for several hours to hydrolyze the nitrile group to a carboxylic acid and the diazonium group to a hydroxyl group.
-
Cool the reaction mixture and neutralize it to precipitate the this compound.
-
Purify the product by recrystallization.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways described above.
Caption: Overview of the three synthetic routes to this compound.
Caption: A generalized workflow applicable to each of the described synthetic routes.
Conclusion
The choice of the most suitable synthetic route for this compound depends on the specific requirements of the researcher or organization.
-
The Kolbe-Schmitt reaction offers an atom-economical, one-step process but requires specialized high-pressure equipment and careful optimization to maximize the yield of the desired para-isomer.
-
The Reimer-Tiemann and oxidation route provides a viable alternative with milder conditions for the initial formylation step. However, it is a two-step process and involves the use of chloroform, which may have safety and environmental considerations. The efficiency of the second oxidation step is also a critical factor.
-
The synthesis from 4-amino-2-methylphenol is a classic multi-step approach that avoids high-pressure reactions but is likely to have a lower overall yield and involves the handling of potentially hazardous intermediates.
Researchers should carefully consider the available equipment, cost of reagents, desired scale of production, and safety protocols when selecting the most appropriate synthetic pathway. Further optimization of each route may be possible to improve yields and reduce environmental impact.
References
A Comparative Analysis of the Anti-Proliferative Effects of 4-Hydroxy-3-methylbenzoic Acid and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of the well-established chemotherapeutic agent, doxorubicin (B1662922), and the less-characterized phenolic compound, 4-hydroxy-3-methylbenzoic acid. While extensive data is available for doxorubicin, this guide also synthesizes the limited current knowledge on this compound and its derivatives to offer a preliminary comparative perspective.
Executive Summary
Doxorubicin is a potent and widely used anti-cancer drug with a well-documented mechanism of action that involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to cell cycle arrest and apoptosis. In stark contrast, there is a significant lack of direct experimental evidence for the anti-proliferative effects of this compound against cancer cell lines. Research on structurally related compounds, such as other hydroxybenzoic acid derivatives, suggests potential anti-cancer activities through mechanisms like histone deacetylase (HDAC) inhibition and modulation of cell survival signaling pathways. However, without direct experimental data, a quantitative comparison of the potency and efficacy of this compound and doxorubicin is not currently possible. This guide presents the available data for both compounds to highlight this knowledge gap and underscore the need for further research into the potential therapeutic properties of this compound.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the anti-proliferative effects is challenging due to the absence of published IC50 values for this compound. The following tables summarize the available data for doxorubicin and qualitative information for hydroxybenzoic acid derivatives.
Table 1: Anti-Proliferative Activity (IC50) of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [1] |
| UMUC-3 | Bladder Cancer | 5.1 | [1] |
| TCCSUP | Bladder Cancer | 12.6 | [1] |
| BFTC-905 | Bladder Cancer | 2.3 | [1] |
| HeLa | Cervical Carcinoma | 2.9 | [1] |
| MCF-7 | Breast Cancer | 2.5 | [1] |
| M21 | Skin Melanoma | 2.8 | [1] |
| NCI-H1299 | Non-small cell lung cancer | >20 | [1] |
| A549 | Lung Cancer | >20 | [1] |
| Huh7 | Hepatocellular Carcinoma | >20 | [1] |
| VMCUB-1 | Bladder Cancer | >20 | [1] |
Table 2: Anti-Proliferative Activity of this compound and Related Compounds
| Compound | Cell Line | Cancer Type | Effect | Reference |
| This compound | - | - | No direct data on anti-proliferative IC50 values found in the public domain. | - |
| 4-hydroxybenzoic acid (4-HBA) | K562 | Leukemia | Decreased cell viability at high concentrations (10 mM).[2] | [2] |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | LNCaP, DU145 | Prostate Cancer | Dose-dependent decrease in cell proliferation.[3] | [3] |
| Dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 | Colon and Rectum Carcinoma | Time- and dose-dependent cytotoxic effect.[4] | [4] |
| Dihydroxybenzoic acid (DHBA) | HeLa, SiHa | Cervical Carcinoma | Time- and dose-dependent cytotoxic effect.[4] | [4] |
Mechanisms of Anti-Proliferative Action
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which distorts the DNA structure and inhibits DNA replication and transcription.[5]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils. This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[5]
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide (B77818) anions and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[5]
-
Induction of Apoptosis: Doxorubicin-induced DNA damage and cellular stress activate various signaling pathways that converge on the induction of programmed cell death (apoptosis). This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]
-
Cell Cycle Arrest: By inducing DNA damage, doxorubicin activates cell cycle checkpoints, primarily causing an arrest in the G2/M phase, preventing cancer cells from dividing.[8][9]
This compound and its Derivatives
Direct experimental evidence for the anti-proliferative mechanism of this compound is not available. However, studies on structurally similar compounds suggest potential mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[4] HDAC inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.
-
Modulation of Cell Survival Signaling: A derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been demonstrated to target the Akt/NFκB signaling pathway, which is crucial for the survival of cancer cells.[3] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.
Signaling Pathways
Doxorubicin-Induced Apoptosis and Cell Cycle Arrest
The signaling pathways activated by doxorubicin are complex and interconnected. The following diagrams illustrate the key events leading to apoptosis and cell cycle arrest.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced G2/M cell cycle arrest pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess anti-proliferative effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Workflow:
Caption: General workflow for an MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (doxorubicin or this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Experimental Workflow:
Caption: General workflow for cell cycle analysis.
Protocol Details:
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: General workflow for an Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect all cells and wash them with PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V conjugated to a fluorescent tag (e.g., FITC) and PI to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeable DNA dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry to quantify the different cell populations.
Conclusion and Future Directions
The available scientific literature robustly supports the potent anti-proliferative effects of doxorubicin across a wide range of cancer types, with well-elucidated mechanisms of action. In contrast, there is a significant dearth of research on the anti-cancer properties of this compound. While studies on related hydroxybenzoic acid derivatives hint at potential anti-proliferative mechanisms, direct experimental evidence is critically lacking.
This comparison guide highlights the urgent need for foundational in vitro studies to evaluate the cytotoxic and anti-proliferative effects of this compound against a panel of cancer cell lines. Future research should aim to:
-
Determine the IC50 values of this compound in various cancer cell lines.
-
Investigate its effects on cell cycle progression and apoptosis.
-
Elucidate the underlying molecular mechanisms and signaling pathways involved.
Such studies are essential to ascertain whether this compound holds any promise as a potential therapeutic agent and to enable a meaningful and direct comparison with established chemotherapeutics like doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comprehensive Review of the Bioactivities of 4-Hydroxy-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Hydroxy-3-methylbenzoic acid, a phenolic compound found in various natural sources, has garnered increasing interest within the scientific community for its diverse biological activities. This guide provides a comparative overview of its documented bioactivities, supported by experimental data, to inform future research and drug development endeavors.
Antioxidant Activity
This compound exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The efficacy of its antioxidant activity has been evaluated using various in vitro assays.
Table 1: Comparison of Antioxidant Activity of this compound and Related Compounds
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | DPPH Radical Scavenging | - | [1] |
| 4-Hydroxybenzoic acid | DPPH Radical Scavenging | Poor activity | [1] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | - | - |
| This compound | Nitric Oxide Scavenging | Data Not Available | - |
| Quercetin (Standard) | Nitric Oxide Scavenging | 75.58 ± 1.97 µg/mL | [2] |
| Rutin (Standard) | Nitric Oxide Scavenging | 17.62 ± 0.01 μg/mL | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A methanolic solution of DPPH (0.1 mmol L−1) is prepared. Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark for 30 minutes, and the absorbance is measured at 517 nm.[1] The percentage of scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Experimental Protocol: Nitric Oxide Scavenging Assay
The nitric oxide scavenging capacity can be assessed by generating nitric oxide from sodium nitroprusside in an aqueous solution. The amount of nitric oxide scavenged is determined by measuring the accumulation of nitrite, a stable oxidation product, using the Griess reagent. The reaction mixture, containing sodium nitroprusside and the test compound in a phosphate (B84403) buffer, is incubated, and the absorbance is measured spectrophotometrically. The percentage of nitric oxide scavenged is calculated by comparing the absorbance of the sample to that of the control.
Anti-inflammatory Activity
This compound has demonstrated potential anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).
Table 2: Comparison of Anti-inflammatory Activity of this compound and Related Compounds
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Lipoxygenase | Data Not Available | - |
| Quercetin (Standard) | 15-Lipoxygenase | 4.84 ± 6.43 μM | [3] |
| Baicalein (Standard) | 15-Lipoxygenase | 22.46 ± 1.32 μM | [3] |
| This compound | Cyclooxygenase | Data Not Available | - |
| Dichloromethane:methanol extract of Cinnamomum zeylanicum | COX-1 | 6.62 ± 0.85b μg/mL | [2] |
| Dichloromethane:methanol extract of Cinnamomum zeylanicum | COX-2 | 44.91 ± 3.06b μg/mL | [2] |
Experimental Protocol: Lipoxygenase Inhibition Assay
The lipoxygenase inhibitory activity is determined by monitoring the formation of hydroperoxides from a substrate, such as linoleic or arachidonic acid, catalyzed by the enzyme (e.g., soybean lipoxygenase). The reaction progress is followed by measuring the increase in absorbance at 234 nm. The assay is performed in a buffer (e.g., borate (B1201080) buffer, pH 9.0) at a controlled temperature. The test compound is pre-incubated with the enzyme before the addition of the substrate to initiate the reaction. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
The inhibitory effect on COX-1 and COX-2 can be evaluated using commercially available screening kits. These assays typically measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate. The reaction is initiated by the addition of arachidonic acid. The absorbance is measured at a specific wavelength, and the percentage of inhibition is calculated. The IC50 value for each isoform is then determined to assess the inhibitory potency and selectivity.
Antimicrobial Activity
Studies have indicated that this compound and its derivatives possess antimicrobial properties against a range of pathogenic bacteria.
Table 3: Comparison of Antimicrobial Activity of this compound and Related Compounds
| Compound | Microorganism | MIC Value | Reference |
| This compound | Staphylococcus aureus | Data Not Available | - |
| 4-Hydroxybenzoic acid derivatives | Staphylococcus aureus | - | [4] |
| This compound | Escherichia coli | Data Not Available | - |
| Benzoic acid derivatives | Escherichia coli O157 | 1-4 mg/mL | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and microbial growth is assessed by measuring the optical density or by visual inspection. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity and Associated Signaling Pathways
A derivative of this compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to inhibit the proliferation of cancer cells by targeting the Akt/NF-κB signaling pathway.[6] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).
Signaling Pathway Diagram
Caption: Inhibition of the Akt/NF-κB signaling pathway.
Table 4: Anticancer Activity of 4-Hydroxybenzoic Acid Derivatives
| Compound | Cell Line | IC50 Value | Reference |
| 4-Hydroxybenzoic acid | K562 (doxorubicin-sensitive leukemia) | > 5 mM | [7] |
| 4-Hydroxybenzoic acid | K562/Dox (doxorubicin-resistant leukemia) | > 5 mM | [7] |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | K562 (doxorubicin-sensitive leukemia) | ~5-10 mM | [7] |
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | K562/Dox (doxorubicin-resistant leukemia) | ~5-10 mM | [7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effect of a compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specific duration. MTT solution is then added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are subsequently dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Conclusion
This compound and its related compounds exhibit a range of promising bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects. This guide summarizes the available quantitative data and experimental methodologies to facilitate comparative analysis and guide future research. Further investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish a more comprehensive understanding of its mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct standardized and reproducible studies in this area.
References
- 1. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 4-hydroxy-3-methylbenzoic acid and Vanillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of phenolic compounds, both 4-hydroxy-3-methylbenzoic acid and its close structural analog, vanillic acid (4-hydroxy-3-methoxybenzoic acid), have garnered interest for their potential biological activities. This guide provides a comprehensive comparison of their reported bioactivities, supported by available experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview to inform research and development in pharmaceuticals and nutraceuticals. While extensive research is available for vanillic acid, data on this compound is comparatively limited, necessitating some inferences from structurally related compounds.
Chemical Structures
The structural similarity and key difference between the two molecules are illustrated below. The variation in the substituent at the C3 position—a methyl group in this compound versus a methoxy (B1213986) group in vanillic acid—is the primary determinant of their differing physicochemical properties and biological effects.
| Compound | Structure |
| This compound | |
| Vanillic Acid |
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of both compounds.
Antioxidant Activity
The antioxidant capacity is a key feature of phenolic acids, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
| Assay | This compound | Vanillic Acid | Reference Compound |
| DPPH Radical Scavenging Activity (IC50) | Data not available in reviewed literature. | ~16 µg/mL (equivalent to ~95 µM)[1] | Ascorbic Acid: ~44.2 mg/mL[2] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Assay | Cell Line | This compound | Vanillic Acid | Reference Compound |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available in reviewed literature. | Significant reduction in NO production in TNF-α stimulated HUVECs[3] | Dexamethasone (positive control)[4] |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Microorganism | This compound (MIC) | Vanillic Acid (MIC) |
| Pseudomonas syringae pv. tomato DC3000 | 10 mM[5] | 10 mM[5] |
| Erwinia carotovora subsp. atroseptica BAA672 | >10 mM[5] | 5 mM[5] |
| Colletotrichum orbiculare | >10 mM[5] | 10 mM[5] |
| Carbapenem-resistant Enterobacter cloacae | Data not available | 600 µg/mL[6][7] |
| Staphylococcus aureus | Data not available | 600 µg/mL |
Note: Lower MIC values indicate higher antimicrobial activity.
Anticancer Activity
The cytotoxic effect on cancer cells is a crucial indicator of anticancer potential, often evaluated using the MTT assay to measure cell viability.
| Cell Line | Assay | This compound (Effect) | Vanillic Acid (IC50) |
| Human Leukemia (K562) | Cell Viability | No significant change up to 5 mM; ~10% reduction at 10 mM (72h)[8][9] | ~58% viability at 10 mM (72h)[8][9] |
| Doxorubicin-resistant Leukemia (K562/Dox) | Cell Viability | ~30% reduction at 10 mM (72h)[8][9] | ~41% viability at 10 mM (72h)[8][9] |
| Human Lung Cancer (A549) | MTT Assay | Data not available | Data available for vanillic acid nanocomposite[10] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining antioxidant activity.
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured by a decrease in absorbance.[11]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[10][11]
-
Sample Preparation: Dissolve the test compounds (this compound or vanillic acid) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.[11]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[10][11]
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[10][11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[12]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ffhdj.com [ffhdj.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpbp.com [ijpbp.com]
- 7. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. dovepress.com [dovepress.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-methylbenzoic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 4-Hydroxy-3-methylbenzoic acid based on publicly available safety data. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.
The primary and most recommended method for the disposal of this compound is to manage it as hazardous chemical waste. This approach ensures the highest level of safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards.[1][2][3][4] Proper personal protective equipment must be worn at all times when handling this compound to minimize exposure risks.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [2][3][4] |
| Causes skin irritation | Skin irritation (Category 2) | [2][3][4] |
| Causes serious eye damage | Serious eye damage (Category 1) | [2][3][4] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | [2][3][4] |
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Source |
| Eye and Face Protection | Safety glasses with side-shields or face shield | [1][2][3] |
| Hand Protection | Chemically resistant gloves | [1][2][3] |
| Respiratory Protection | N95 (US) dust mask or higher; required when dusts are generated | [2][3] |
| Protective Clothing | Lab coat or other suitable protective clothing | [1] |
Primary Disposal Pathway: Hazardous Waste Collection
The safest and most compliant method for disposing of this compound is through your institution's hazardous waste program.
Step-by-Step Hazardous Waste Disposal Protocol
-
Containerization:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated, leak-proof, and chemically compatible container.[5]
-
Ensure the container is kept closed except when adding waste.[1][6] Plastic containers are generally suitable for acidic waste.[5]
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.[5]
-
The label must include:
-
-
Storage:
-
Disposal:
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Wear PPE: Don the appropriate PPE as listed in Table 2 before addressing the spill.
-
Containment: Prevent the spill from spreading and ensure it does not enter drains.[2]
-
Cleanup: For solid material, carefully sweep up and shovel the material to avoid creating dust.[2] Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2]
Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)
Note: This procedure is provided for informational purposes only and should not be undertaken without a specific risk assessment and explicit approval from your institution's EHS department. In-lab treatment of hazardous waste is highly regulated.
For some dilute acidic waste, neutralization to a pH between 7 and 9 may be a possibility for drain disposal, but this is not a recommended standard practice for this specific compound.[6][8]
Experimental Protocol for Neutralization (Requires EHS Approval)
-
Work Area: Perform all steps in a certified chemical fume hood. Ensure an acid spill kit and all necessary PPE are readily available.
-
Dilution (if necessary): If working with a concentrated form of the acid, it must first be diluted. Slowly add the acid to a large volume of cold water (e.g., to create a solution of less than 10%). Never add water to acid. [5]
-
Neutralization:
-
While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (B78521) (NaOH).
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Continue adding the base in small increments until the pH of the solution is stable between 7.0 and 9.0.
-
-
Disposal: Once neutralized and approved by EHS, the solution may be slowly poured down a laboratory sink with a copious amount of running water (at least 20 parts water).[8]
Caption: Disposal decision workflow for this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 4-羟基-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. ars.usda.gov [ars.usda.gov]
Essential Safety and Logistics for Handling 4-Hydroxy-3-methylbenzoic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-3-methylbenzoic acid. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, minimizing exposure and risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes skin irritation (Skin irritation - Category 2)[1][2][3]
-
Causes serious eye damage (Serious eye damage - Category 1)[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[1][2][3]
Proper selection and use of Personal Protective Equipment (PPE) are paramount to mitigate these risks. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a potential for splashing.[1][3] | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][4] |
| Skin Protection | Chemical-resistant gloves. A complete protective suit is recommended to prevent skin contact.[1] | The specific type of glove and suit material should be selected based on the concentration and amount of the substance being used.[4] Always inspect gloves for integrity before use.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area.[3] If dust generation is likely, a NIOSH-approved N95 dust mask or equivalent (e.g., EN 143) should be used.[1] | Respirators must be used in accordance with the manufacturer's instructions and relevant safety standards.[1] |
Note: No specific quantitative data for occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) were available in the consulted safety data sheets.[3]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated, preferably using a chemical fume hood.[3]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[3][5]
-
Keep the container of this compound tightly closed when not in use.[3]
-
Minimize dust generation during handling.[3]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[1]
3. Handling the Chemical:
-
Avoid breathing in any dust or fumes that may be generated.[1][3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Weigh or transfer the chemical in a manner that minimizes dust creation.
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete and before leaving the work area.[1][3]
-
Remove PPE carefully, avoiding contamination of skin or personal clothing. Contaminated clothing should be removed and washed before reuse.[3]
5. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material by sweeping or using a vacuum with appropriate filtration. Avoid creating dust.[3]
-
Place the waste into a suitable, clearly labeled, and closed container for disposal.[1]
2. Disposal Method:
-
All waste must be disposed of via an approved waste disposal plant.[3]
-
One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always consult and adhere to local, state, and federal regulations regarding chemical waste disposal.[3]
3. Container Disposal:
-
Dispose of contaminated containers as unused product, following the same procedures as for the chemical waste itself.[1]
Safety Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
